molecular formula C17H12BrFN2O3 B1679041 Ponalrestat CAS No. 72702-95-5

Ponalrestat

Cat. No.: B1679041
CAS No.: 72702-95-5
M. Wt: 391.2 g/mol
InChI Key: LKBFFDOJUKLQNY-UHFFFAOYSA-N
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Description

Ponalrestat is a potent and specific inhibitor of aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy . By effectively inhibiting ALR2 (with a Ki value of 7.7 nM), this compound reduces the accumulation of sorbitol in tissues, a process linked to cellular damage under hyperglycemic conditions . Its mechanism is pure non-competitive with respect to glucose, meaning its efficacy is not diminished by high substrate concentrations, making it a valuable tool for studying hyperglycemia-induced pathology . Preclinical studies have demonstrated that this compound can restore nerve conduction deficits in diabetic rat models and completely prevent axo-glial dysfunction . Furthermore, this compound exhibits high selectivity for ALR2 over the closely related enzyme aldehyde reductase (ALR1), with selectivity ranging from 390 to 7,800-fold, which suggests a lower potential for off-target effects in research settings . While this compound showed significant promise in vitro and in animal models, its clinical development was discontinued due to unsatisfactory results in human trials . As such, it remains an important compound for research use to investigate the mechanisms of the polyol pathway and for the development of novel aldose reductase inhibitors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-[(4-bromo-2-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O3/c18-11-6-5-10(14(19)7-11)9-21-17(24)13-4-2-1-3-12(13)15(20-21)8-16(22)23/h1-7H,8-9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBFFDOJUKLQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045665
Record name Ponalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72702-95-5
Record name Ponalrestat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072702955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PONALRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CV0A5G64E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ponalrestat: A Technical Guide to its Role in the Polyol Pathway and Sorbitol Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of ponalrestat, a potent aldose reductase inhibitor, and its critical role in the polyol pathway and the subsequent accumulation of sorbitol. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mechanism of action, its quantitative effects, and the experimental methodologies used in its evaluation.

The Polyol Pathway: A Critical Overview

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[1] This alternative metabolic route consists of two primary enzymatic steps:

  • Aldose Reductase (AR): This enzyme, also known as ALR2, catalyzes the NADPH-dependent reduction of glucose to sorbitol.

  • Sorbitol Dehydrogenase (SDH): Sorbitol is subsequently oxidized to fructose by SDH, with NAD+ as a cofactor.

The accumulation of sorbitol, a sugar alcohol that does not readily diffuse across cell membranes, is a key pathogenic factor in the development of diabetic complications, including neuropathy, retinopathy, and nephropathy.[2][3] This accumulation leads to osmotic stress, cellular damage, and a cascade of metabolic imbalances.[4] The increased activity of aldose reductase also consumes NADPH, a crucial cofactor for regenerating the antioxidant glutathione, thereby rendering cells more susceptible to oxidative stress.[4]

This compound: Mechanism of Action and Specificity

This compound (also known as ICI 128436 or Statil) is a potent and selective, noncompetitive inhibitor of aldose reductase (ALR2).[2] Its primary mechanism of action is the inhibition of the conversion of glucose to sorbitol, thereby mitigating the deleterious effects of sorbitol accumulation.[2]

A critical aspect of this compound's profile is its high selectivity for aldose reductase (ALR2) over the closely related enzyme aldehyde reductase (ALR1).[5] This selectivity is crucial for minimizing off-target effects.

Data Presentation: this compound Inhibition Kinetics

The following table summarizes the key quantitative data regarding this compound's inhibitory activity.

Enzyme TargetInhibition Constant (Ki)Inhibition TypeSource
Aldose Reductase (ALR2)7.7 nMNoncompetitive
Aldehyde Reductase (ALR1)60 µMMixed Noncompetitive

Table 1: this compound Inhibition Constants

The significant difference in Ki values highlights this compound's potent and selective inhibition of ALR2, the rate-limiting enzyme in the polyol pathway.

Comparative Inhibitory Activity of Aldose Reductase Inhibitors

To provide context for this compound's potency, the following table presents the in vitro IC50 values for several aldose reductase inhibitors.

InhibitorIC50 (µM)
Tolrestat0.015
Epalrestat0.012 - 0.021
Zenarestat0.011
Zopolrestat0.041
Sorbinil0.26 - 0.28
Alrestatin1

Table 2: Comparative IC50 Values of Aldose Reductase Inhibitors.[6] Note: A direct IC50 value for this compound was not available in the immediate search results, however its low nanomolar Ki value indicates high potency.

This compound's Effect on Sorbitol Accumulation

Preclinical studies have demonstrated the efficacy of this compound in reducing sorbitol accumulation in tissues affected by diabetic complications. While Phase III clinical trials for this compound in the treatment of diabetes were discontinued, the data from studies on other aldose reductase inhibitors, such as epalrestat, provide valuable insights. These studies have shown that the therapeutic efficacy of aldose reductase inhibitors can be correlated with baseline erythrocyte sorbitol levels, suggesting that patients with excessive sorbitol accumulation may benefit most from this class of drugs.[7][8][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and the polyol pathway.

Aldose Reductase Activity Assay (Spectrophotometric Method)

This assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm resulting from the NADPH oxidation that accompanies the reduction of a substrate.

Materials:

  • Phosphate buffer (0.067 M, pH 6.2)

  • NADPH solution (e.g., 2.5 x 10⁻⁴ M)

  • Substrate solution (e.g., DL-glyceraldehyde, 5 x 10⁻⁴ M)

  • Enzyme preparation (e.g., lens or kidney supernatant)

  • Test compound (this compound) dissolved in an appropriate solvent

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, NADPH solution, and the enzyme preparation.

  • For inhibitor studies, add the test compound to the sample cuvette. A reference cuvette should contain all components except the substrate.

  • Initiate the reaction by adding the substrate solution to the sample cuvette.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes).[10][11]

  • The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Calculate the percentage inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.

Intracellular Sorbitol Measurement (HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for quantifying intracellular sorbitol levels.

Materials:

  • Cell or tissue samples

  • Internal standard (e.g., propylene glycol)

  • Reagents for protein precipitation (e.g., Carrez-I and Carrez-II solutions)

  • HPLC system with a refractive index detector (RID)

  • Appropriate HPLC column (e.g., ion-exchanger sugar column like Aminex HPX 42C)[12]

  • Mobile phase (e.g., HPLC-grade water)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells.

    • Deproteinize the sample by adding precipitating agents and centrifuge to remove the protein pellet.[12]

    • Add a known concentration of an internal standard to the supernatant.

  • HPLC Analysis:

    • Filter the sample through a membrane filter before injection.

    • Inject the prepared sample into the HPLC system.

    • Run the analysis under optimized conditions (e.g., column temperature 80°C, flow rate 0.6 mL/min).[12]

  • Quantification:

    • Prepare a calibration curve using standard solutions of sorbitol with the internal standard.

    • Determine the concentration of sorbitol in the sample by comparing the peak area ratio of sorbitol to the internal standard against the calibration curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Polyol_Pathway cluster_AR Aldose Reductase (ALR2) cluster_SDH Sorbitol Dehydrogenase (SDH) Glucose Glucose AR AR Glucose->AR Hyperglycemia Sorbitol Sorbitol SDH SDH Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP NADPH NADPH NADPH->AR SDH->Fructose NADH NADH SDH->NADH NAD NAD+ NAD->SDH

Caption: The Polyol Pathway of Glucose Metabolism.

Ponalrestat_Mechanism Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol Accumulation Complications Diabetic Complications Sorbitol->Complications Osmotic Stress Oxidative Stress AR->Sorbitol This compound This compound This compound->AR Inhibition (Ki = 7.7 nM)

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_AR_Assay Aldose Reductase Activity Assay cluster_Sorbitol_Measurement Intracellular Sorbitol Measurement A1 Prepare Enzyme Lysate A2 Incubate with NADPH and this compound A1->A2 A3 Initiate with Substrate A2->A3 A4 Measure NADPH Oxidation (ΔAbs at 340nm) A3->A4 B4 HPLC-RID Analysis B1 Cell/Tissue Homogenization B2 Protein Precipitation B1->B2 B3 Add Internal Standard B2->B3 B3->B4

Caption: Experimental Workflow for Inhibitor and Metabolite Analysis.

References

Chemical properties and structure of Ponalrestat (ICI 128436)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponalrestat (ICI 128436) is a potent and selective noncompetitive inhibitor of the enzyme aldose reductase (AR), the rate-limiting enzyme in the polyol pathway of glucose metabolism. By blocking the conversion of glucose to sorbitol, this compound has been investigated as a therapeutic agent for the management of diabetic complications, particularly diabetic neuropathy. This technical guide provides a detailed overview of the chemical properties, structure, and mechanism of action of this compound, along with relevant experimental data and methodologies.

Chemical Properties and Structure

This compound, with the IUPAC name 2-[3-[(4-bromo-2-fluorophenyl)methyl]-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid, is a synthetic phthalazine derivative. Its chemical structure is characterized by a tricyclic phthalazinone core linked to a bromo-fluorobenzyl group and an acetic acid moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₂BrFN₂O₃
Molecular Weight 391.20 g/mol
CAS Number 72702-95-5
Appearance White to off-white solid[1]
Solubility DMSO: 62.5 mg/mL (159.77 mM)[1]
In vivo formulation (10% DMSO / 90% corn oil): ≥ 2.08 mg/mL[1]
Calculated XLogP3 3.2

Mechanism of Action: Inhibition of the Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol, with the concomitant oxidation of NADPH to NADP⁺. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the resulting osmotic stress, along with the depletion of NADPH and subsequent increase in oxidative stress, are implicated in the pathogenesis of diabetic complications.[2][3]

This compound acts as a potent and selective inhibitor of aldose reductase 2 (ALR2).[4] It exhibits a noncompetitive mechanism of inhibition with respect to glucose.[4] This means that its inhibitory activity is not overcome by high glucose concentrations, a crucial feature for its therapeutic potential in diabetes. This compound shows high selectivity for ALR2 over aldehyde reductase 1 (ALR1).[4]

Table 2: Inhibitory Activity of this compound

TargetKᵢ ValueSource
Aldose Reductase 2 (ALR2) 7.7 nM[5]
Aldehyde Reductase 1 (ALR1) 60 µM[5]

The following diagram illustrates the polyol pathway and the point of inhibition by this compound.

Polyol_Pathway cluster_AR cluster_SDH Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Aldose Reductase (ALR2) Glucose->AR Fructose Fructose Sorbitol->Fructose SDH Sorbitol Dehydrogenase Sorbitol->SDH This compound This compound This compound->AR Inhibits AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR Co-factor NAD NAD+ NAD->SDH Co-factor

Figure 1: Polyol Pathway and this compound's Point of Inhibition.

Synthesis

The following diagram outlines a plausible synthetic workflow based on the synthesis of related phthalazinone derivatives.

Synthesis_Workflow start Starting Materials (e.g., Phthalic Anhydride derivative, Hydrazine derivative) step1 Formation of Phthalazinone Core start->step1 intermediate1 Phthalazinone Intermediate step1->intermediate1 step3 Alkylation of Phthalazinone intermediate1->step3 step2 Synthesis of 4-bromo-2-fluorobenzyl halide intermediate2 4-bromo-2-fluorobenzyl halide step2->intermediate2 reagent1 4-bromo-2-fluorotoluene reagent1->step2 intermediate2->step3 intermediate3 Alkylated Phthalazinone Intermediate step3->intermediate3 step4 Introduction of Acetic Acid Moiety intermediate3->step4 final_product This compound step4->final_product

Figure 2: Conceptual Synthetic Workflow for this compound.

Experimental Protocols

Aldose Reductase Inhibition Assay

A general protocol for screening aldose reductase inhibitors, which can be adapted for this compound, is outlined below. This is based on a colorimetric assay that measures the decrease in absorbance of NADPH at 340 nm.[6][7]

Materials:

  • Aldose Reductase (human recombinant or from a tissue source like bovine lens)

  • This compound (or other test inhibitors)

  • DL-glyceraldehyde (substrate)

  • NADPH

  • Sodium phosphate buffer (pH 6.2-7.0)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the test compound (this compound) at various concentrations.

  • Add the aldose reductase enzyme to the reaction mixture and incubate.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

The following diagram illustrates the experimental workflow for the aldose reductase inhibition assay.

ARI_Assay_Workflow prep Prepare Reagents: - Aldose Reductase - this compound (various conc.) - NADPH Solution - Substrate (DL-glyceraldehyde) - Buffer mix Prepare Reaction Mixture in 96-well plate: Buffer + NADPH + this compound prep->mix add_enzyme Add Aldose Reductase and Incubate mix->add_enzyme initiate Initiate Reaction: Add Substrate add_enzyme->initiate measure Measure Absorbance at 340 nm (Kinetic Measurement) initiate->measure analyze Calculate Rate of NADPH Oxidation and % Inhibition measure->analyze result Determine IC₅₀ Value analyze->result

Figure 3: Experimental Workflow for Aldose Reductase Inhibition Assay.
Structural Characterization

Detailed experimental data for the structural characterization of this compound (NMR, IR, MS) are not widely published. The following tables outline the expected spectral features based on its chemical structure.

Table 3: Predicted ¹H NMR Spectral Data for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic-H (Phthalazinone) 7.5 - 8.5m
Aromatic-H (Benzyl) 7.0 - 7.5m
CH₂ (Benzyl) ~ 5.5s
CH₂ (Acetic Acid) ~ 3.8s
COOH 10 - 13br s

Table 4: Predicted ¹³C NMR Spectral Data for this compound

CarbonExpected Chemical Shift (ppm)
C=O (Amide) 160 - 170
C=O (Carboxylic Acid) 170 - 180
Aromatic-C 110 - 150
CH₂ (Benzyl) 45 - 55
CH₂ (Acetic Acid) 35 - 45

Table 5: Predicted FT-IR Spectral Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid) 2500 - 3300Broad
C-H (Aromatic) 3000 - 3100Medium
C-H (Aliphatic) 2850 - 3000Medium
C=O (Carboxylic Acid) 1700 - 1725Strong
C=O (Amide) 1630 - 1680Strong
C=C (Aromatic) 1450 - 1600Medium
C-Br 500 - 600Strong
C-F 1000 - 1400Strong

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 390.0.

Conclusion

This compound (ICI 128436) is a well-characterized inhibitor of aldose reductase with high potency and selectivity. Its ability to block the polyol pathway has made it a valuable tool for investigating the role of this pathway in diabetic complications. While detailed experimental data on its synthesis and complete spectral characterization are not extensively available in the public domain, its chemical properties and mechanism of action are clearly established. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and diabetes research.

References

The Rise and Fall of Ponalrestat: An Aldose Reductase Inhibitor's Journey

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-Depth Technical Guide on the Discovery, Development, and Eventual Discontinuation of Ponalrestat, a Once-Promising Agent for Diabetic Complications.

This whitepaper provides a comprehensive technical overview of the discovery, development, and clinical evaluation of this compound (also known by its developmental codes ICI 128436 and MK-538, and brand names Statil and Prodiax).[1] Developed through a collaboration between Imperial Chemical Industries (ICI) and Merck, Sharp and Dohme, this compound emerged as a potent and selective inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. Despite its promising preclinical profile and advancement to late-stage clinical trials, the drug ultimately failed to demonstrate sufficient efficacy, leading to the discontinuation of its development. This guide is intended for researchers, scientists, and drug development professionals interested in the history of aldose reductase inhibitors and the challenges of translating preclinical promise into clinical success.

Discovery and Preclinical Development

The discovery of this compound was rooted in the "polyol pathway" hypothesis of diabetic complications. This theory posits that in hyperglycemic states, the enzyme aldose reductase (ALR2) converts excess glucose into sorbitol.[1] Sorbitol accumulation within cells leads to osmotic stress, depletion of NADPH, and increased oxidative stress, contributing to the pathology of diabetic neuropathy, retinopathy, and nephropathy. Consequently, inhibiting ALR2 was identified as a promising therapeutic strategy.

This compound was developed as a potent, non-competitive inhibitor of aldose reductase 2 (ALR2).[1] Preclinical studies demonstrated its high selectivity for ALR2 over the related enzyme aldehyde reductase 1 (ALR1).[1] In a key preclinical study, treatment with this compound (25 mg/kg daily) in streptozotocin-induced diabetic rats was shown to prevent the enhanced contractile responses to phenylephrine and the depressed endothelium-dependent relaxations to carbachol in isolated aortae, suggesting a protective effect against diabetes-induced vascular dysfunction.[2][3]

Chemical Synthesis

While the exact, detailed industrial synthesis protocol for this compound remains proprietary, the scientific literature indicates a likely synthetic route based on its chemical structure: 2-(3-(4-Bromo-2-fluorobenzyl)-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. The synthesis would logically involve the following key steps:

  • Synthesis of the Phthalazinone Core: This would likely begin with the cyclization of a substituted 2-carboxybenzoylhydrazine derivative to form the phthalazinone ring system.

  • Alkylation with the Benzyl Halide: The phthalazinone nitrogen would then be alkylated using a suitable 4-bromo-2-fluorobenzyl halide, such as 4-bromo-2-fluorobenzyl bromide. The synthesis of this key intermediate has been described, for example, by the reaction of 2-fluoro-4-bromotoluene with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[4]

  • Introduction of the Acetic Acid Moiety: Finally, the acetic acid side chain would be introduced at the 1-position of the phthalazinone ring, likely through a multi-step process involving the introduction of a suitable functional group handle followed by conversion to the carboxylic acid.

Mechanism of Action: Targeting the Polyol Pathway

This compound functions as a highly specific inhibitor of aldose reductase 2 (ALR2), the rate-limiting enzyme in the polyol pathway. By blocking this enzyme, this compound prevents the conversion of glucose to sorbitol. This mechanism is crucial in tissues that are not insulin-dependent for glucose uptake, such as nerves, the retina, and the kidneys, where high glucose levels can lead to significant sorbitol accumulation.

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Polyol_Pathway_Inhibition Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose ALR2->Sorbitol OxidativeStress Oxidative Stress ALR2->OxidativeStress NADPH depletion SDH->Fructose This compound This compound This compound->ALR2 Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->Complications OxidativeStress->Complications

Caption: Inhibition of the Polyol Pathway by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory data and a selection of clinical trial results for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

EnzymeInhibition Constant (Ki)Mechanism of InhibitionSelectivity (ALR1 Ki / ALR2 Ki)
Aldose Reductase 2 (ALR2)7.7 nMNon-competitive~7800-fold
Aldehyde Reductase 1 (ALR1)60 µMMixed non-competitive

Table 2: Selected Clinical Trial Data for this compound in Diabetic Neuropathy

TrialNumber of PatientsTreatment Group(s)DurationKey Outcome MeasuresResults
Barnett et al. (1991)54This compound (300 mg/day), this compound (600 mg/day), Placebo24 weeksPosterior tibial motor nerve conduction velocity (m/s)Placebo: 35.3 ± 4.9 to 33.4 ± 4.0 (NS). 300 mg: 37.6 ± 5.6 to 37.2 ± 8.7 (NS). 600 mg: 34.5 ± 6.1 to 36.2 ± 6.8 (NS). No significant improvement in symptoms, vibration perception, or thermal thresholds.
UK/Scandinavian this compound Trial (1992)259This compound (600 mg/day), Placebo18 monthsVibration perception thresholds, nerve conduction velocities, nerve action potential amplitudesNo overall beneficial effect on peripheral nerve function. A slight, non-significant trend towards prevention of deterioration in autonomic nerve function (30:15 ratio) in patients with pre-existing autonomic neuropathy.
Gries et al. (1992)50This compound (600 mg/day), Placebo52 weeksMotor and sensory nerve conduction velocities, vibration perception thresholds, symptom scores, autonomic function testsNo significant differences between this compound and placebo groups for any of the measured parameters.
Macleod et al. (1991)30This compound, Placebo16 weeksVibration perception thresholdSignificant improvement in the mean vibration perception threshold in the this compound group. Trends towards improvement in other neuropathy indices but not statistically significant.[5]

Experimental Protocols

Aldose Reductase Inhibition Assay (In Vitro)

This protocol is a generalized procedure based on common methods for determining aldose reductase activity.

Objective: To determine the inhibitory potential of a test compound (e.g., this compound) on aldose reductase activity by measuring the decrease in NADPH absorbance.

Materials:

  • Partially purified aldose reductase (from bovine lens or recombinant human ALR2)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer, NADPH, and the enzyme solution.

  • Add the test compound at various concentrations to the sample cuvettes. For the control, add the solvent vehicle.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). This reflects the oxidation of NADPH to NADP+.

  • Calculate the rate of reaction (ΔA/min).

  • The percentage of inhibition is calculated using the formula: [(Rate of control - Rate of sample) / Rate of control] x 100.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values are typically determined using Michaelis-Menten kinetics and Lineweaver-Burk plots.

dot

Aldose_Reductase_Assay cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Prepare Reaction Mixture Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Add Test Compound Add Test Compound (e.g., this compound) Prepare Reaction Mixture->Add Test Compound Incubate Incubate Add Test Compound->Incubate Initiate Reaction Initiate Reaction (Add Substrate) Incubate->Initiate Reaction Measure Absorbance Measure Absorbance at 340 nm Initiate Reaction->Measure Absorbance Calculate Reaction Rate Calculate Reaction Rate Measure Absorbance->Calculate Reaction Rate Determine % Inhibition Determine % Inhibition Calculate Reaction Rate->Determine % Inhibition Calculate IC50 / Ki Calculate IC50 / Ki Determine % Inhibition->Calculate IC50 / Ki

Caption: Experimental Workflow for Aldose Reductase Inhibition Assay.

Nerve Conduction Velocity (NCV) Measurement

This protocol outlines the general procedure for measuring nerve conduction velocity in a clinical setting.

Objective: To assess the speed of electrical impulse propagation along a nerve, which can be slowed in diabetic neuropathy.

Equipment:

  • Electromyography (EMG) machine with nerve conduction study capabilities

  • Surface electrodes (stimulating and recording)

  • Conductive gel

  • Measuring tape

Procedure:

  • The patient is positioned comfortably, and the skin over the nerve to be tested is cleaned.

  • Recording electrodes are placed on the skin over a muscle supplied by the nerve being studied. A reference electrode is placed nearby.

  • Conductive gel is applied to the electrodes to ensure good electrical contact.

  • A stimulating electrode is placed on the skin over the nerve at a specific point.

  • A mild, brief electrical stimulus is delivered through the stimulating electrode. This may cause a slight tingling sensation and a muscle twitch.

  • The time it takes for the electrical impulse to travel from the stimulating electrode to the recording electrode (latency) is measured.

  • The stimulating electrode is then moved to a second point along the nerve, and the stimulation is repeated.

  • The distance between the two stimulation points is measured with a measuring tape.

  • The nerve conduction velocity is calculated by dividing the distance between the stimulation points by the difference in the latencies.

Development Timeline and Discontinuation

The development of this compound followed a typical pharmaceutical pipeline, from preclinical discovery to late-stage clinical trials.

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Ponalrestat_Development_Timeline cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Discovery Discovery of this compound (ICI 128436) InVitro In Vitro Characterization (Potency, Selectivity) Discovery->InVitro InVivo In Vivo Animal Studies (Efficacy and Safety) InVitro->InVivo PhaseI Phase I Trials (Safety and Pharmacokinetics in Humans) InVivo->PhaseI PhaseII Phase II Trials (Dose-Ranging and Efficacy in Patients) PhaseI->PhaseII PhaseIII Phase III Trials (Large-scale Efficacy and Safety) PhaseII->PhaseIII Discontinuation Discontinuation of Development (Lack of Efficacy) PhaseIII->Discontinuation

Caption: this compound Development and Discontinuation Timeline.

Despite the strong preclinical rationale and potent in vitro activity, this compound, like many other aldose reductase inhibitors of its time, failed to translate these promising findings into significant clinical benefit for patients with diabetic neuropathy. The large-scale clinical trials did not demonstrate a consistent or clinically meaningful improvement in the primary endpoints of nerve function and symptomatology. Consequently, in the early 1990s, the development of this compound was discontinued.

Conclusion

The story of this compound serves as a valuable case study in drug development. It highlights the challenges of translating a well-defined mechanism of action and potent in vitro activity into clinical efficacy. While the polyol pathway remains a target of interest in diabetic complications, the experience with this compound and other first-generation aldose reductase inhibitors underscores the complexity of diabetic neuropathy and the high bar for demonstrating clinical benefit in this patient population. Future research in this area will likely require a more nuanced understanding of the downstream consequences of aldose reductase activation and potentially combination therapies that address multiple pathogenic pathways.

References

Initial Preclinical Research on Ponalrestat for Diabetic Complications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponalrestat (STATIL®, ICI 128,436) is a potent and specific inhibitor of the enzyme aldose reductase.[1] This enzyme is the first and rate-limiting step in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1] Under hyperglycemic conditions characteristic of diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the intracellular accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake, such as nerves, the retina, and the kidneys. This accumulation is implicated in the pathogenesis of various diabetic complications, including neuropathy, retinopathy, and nephropathy. This technical guide provides an in-depth overview of the initial preclinical research on this compound, focusing on its mechanism of action, its effects on diabetic complications in animal models, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Aldose Reductase Inhibition

This compound functions as a highly potent and specific non-competitive inhibitor of aldose reductase (ALR2).[1] Its high affinity for the enzyme effectively blocks the conversion of glucose to sorbitol, thereby mitigating the pathogenic effects of the activated polyol pathway.

Enzyme Inhibition Kinetics

Preclinical studies have characterized the inhibitory activity of this compound against aldose reductase from various sources. The following table summarizes the key kinetic parameters.

Enzyme SourceInhibitorIC50KiInhibition TypeReference
Bovine Lens ALR2This compoundNot Specified7.7 nMPure Non-competitive[1]
Bovine Kidney ALR1This compoundNot Specified60 µM (Ki), 3 µM (Kies)Mixed Non-competitive[1]

Note: The IC50 value, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a standard measure of inhibitor potency. The Ki value represents the dissociation constant for the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. The selectivity of this compound for ALR2 over ALR1 is substantial, ranging from 390 to 7,800-fold, which is a critical factor in minimizing potential side effects.[1]

Signaling Pathway

The primary signaling pathway influenced by this compound is the polyol pathway. Under hyperglycemic conditions, excess glucose is shunted into this pathway, leading to a cascade of events that contribute to cellular stress and damage.

Polyol_Pathway Glucose Excess Glucose (Hyperglycemia) AR Aldose Reductase (ALR2) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH CellularStress Osmotic Stress Oxidative Stress PSEUDO-HYPOXIA Sorbitol->CellularStress Fructose Fructose AR->Sorbitol SDH->Fructose This compound This compound This compound->AR Inhibition Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) CellularStress->Complications

Caption: The Polyol Pathway and the inhibitory action of this compound.

Preclinical Efficacy in Diabetic Complications

This compound has been evaluated in various animal models of diabetes to assess its efficacy in preventing or ameliorating diabetic complications.

Diabetic Neuropathy

Studies in diabetic animal models have demonstrated the potential of this compound to improve nerve function.

Quantitative Data on Nerve Conduction Velocity:

Animal ModelTreatment GroupDurationNerve TypeMotor Nerve Conduction Velocity (MNCV) (m/s)Reference
Spontaneously Diabetic Bio-Breeding (BB) RatDiabetic Control4 monthsSciaticSignificantly slowed (exact value not provided)[2][3]
Spontaneously Diabetic Bio-Breeding (BB) RatThis compound (25 mg/kg/day)4 monthsSciaticCompletely prevented slowing[2][3]
Spontaneously Diabetic Bio-Breeding (BB) RatDiabetic Control6 monthsSciaticSignificantly slowed (exact value not provided)[2][3]
Spontaneously Diabetic Bio-Breeding (BB) RatThis compound (25 mg/kg/day)6 monthsSciaticPartially but significantly prevented slowing[2][3]
Streptozotocin-induced Diabetic RatPlacebo24 weeksPosterior Tibial33.4 ± 4.0[4]
Streptozotocin-induced Diabetic RatThis compound (300 mg)24 weeksPosterior Tibial37.2 ± 8.7[4]
Streptozotocin-induced Diabetic RatThis compound (600 mg)24 weeksPosterior Tibial36.2 ± 6.8[4]

Note: While preclinical studies showed promising results in preventing nerve conduction slowing, clinical trials in patients with chronic symptomatic diabetic peripheral neuropathy did not show significant improvements in symptoms or nerve conduction velocity.[4]

Diabetic Retinopathy

The effect of this compound on diabetic retinopathy has been investigated, with mixed results in clinical settings.

Quantitative Data on Microaneurysm Count (Clinical Trial):

Treatment GroupBaseline Microaneurysm Count (mean ± SEM)18-Month Microaneurysm Count (mean ± SEM)p-value (vs baseline)Reference
Placebo5.6 ± 1.210.5 ± 1.3< 0.05[5]
This compound (600 mg/day)10.3 ± 1.412.7 ± 1.4Not Significant[5]

Note: In this clinical trial, this compound did not show a clinically significant effect on the progression of diabetic retinopathy.[5]

Diabetic Nephropathy

Preclinical studies have explored the role of this compound in preventing kidney complications.

Quantitative Data on Glomerular Sorbitol and Albuminuria:

Animal ModelTreatment GroupGlomerular Sorbitol ContentAlbuminuriaReference
Streptozotocin-induced Diabetic RatDiabetic ControlSignificantly higher than normalIncreased[6]
Streptozotocin-induced Diabetic RatThis compoundNormalizedNo improvement[6]

Note: Despite normalizing glomerular sorbitol content, this compound did not prevent proteinuria in a long-term diabetic rat model, suggesting that other mechanisms may be involved in the development of diabetic nephropathy.[6]

Experimental Protocols

Aldose Reductase Activity Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound on aldose reductase.

Aldose_Reductase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme_Prep Prepare Aldose Reductase (e.g., from bovine lens) Reaction_Mix Combine Buffer, Enzyme, Cofactor, and this compound Enzyme_Prep->Reaction_Mix Substrate_Prep Prepare Substrate Solution (e.g., DL-glyceraldehyde) Start_Reaction Add Substrate to Initiate Reaction Substrate_Prep->Start_Reaction Cofactor_Prep Prepare Cofactor Solution (NADPH) Cofactor_Prep->Reaction_Mix Inhibitor_Prep Prepare this compound Solutions (various concentrations) Inhibitor_Prep->Reaction_Mix Incubation Pre-incubate Reaction_Mix->Incubation Incubation->Start_Reaction Spectro Monitor Decrease in Absorbance at 340 nm (Oxidation of NADPH) Start_Reaction->Spectro Calc_Rate Calculate Reaction Rate Spectro->Calc_Rate IC50_Calc Determine IC50 Value Calc_Rate->IC50_Calc

Caption: Experimental workflow for Aldose Reductase activity assay.

Detailed Steps:

  • Enzyme Preparation: Partially purify aldose reductase from a suitable source, such as bovine lenses, through homogenization and centrifugation.

  • Reagent Preparation:

    • Buffer: 0.067 M sodium phosphate buffer, pH 6.2.

    • Substrate: 10 mM DL-glyceraldehyde.

    • Cofactor: 0.1 mM NADPH.

    • Inhibitor: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme preparation.

    • Add the this compound solution (or vehicle for control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the DL-glyceraldehyde solution.

    • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer. The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Data Analysis:

    • Calculate the rate of reaction for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Measurement of Tissue Sorbitol Levels by HPLC

This protocol outlines a general procedure for quantifying sorbitol in tissue samples.

Sorbitol_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification Tissue_Homogenization Homogenize Tissue Sample (e.g., lens, nerve) in Buffer Deproteinization Deproteinize with Perchloric Acid Tissue_Homogenization->Deproteinization Neutralization Neutralize with Potassium Carbonate Deproteinization->Neutralization Centrifugation1 Centrifuge and Collect Supernatant Neutralization->Centrifugation1 Injection Inject Supernatant into HPLC System Centrifugation1->Injection Separation Separation on an Amine-bonded Silica Column Injection->Separation Detection Detection using a Refractive Index Detector Separation->Detection Quantify_Sample Quantify Sorbitol in the Sample based on the Standard Curve Detection->Quantify_Sample Standard_Curve Generate a Standard Curve with known Sorbitol concentrations Standard_Curve->Quantify_Sample

Caption: Experimental workflow for tissue sorbitol measurement by HPLC.

Detailed Steps:

  • Sample Preparation:

    • Excise and weigh the tissue sample (e.g., lens, sciatic nerve).

    • Homogenize the tissue in a suitable buffer (e.g., phosphate buffer).

    • Deproteinize the homogenate by adding ice-cold perchloric acid.

    • Centrifuge the mixture and collect the supernatant.

    • Neutralize the supernatant with a potassium carbonate solution.

    • Centrifuge again to remove the precipitate and collect the final supernatant for analysis.

  • HPLC Analysis:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).

    • Mobile Phase: Deionized water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 85°C.

    • Detector: Refractive Index (RI) detector.

    • Inject the prepared sample supernatant into the HPLC system.

  • Quantification:

    • Prepare a series of standard solutions with known concentrations of sorbitol.

    • Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

    • Determine the concentration of sorbitol in the tissue samples by comparing their peak areas to the standard curve.

Conclusion

Initial preclinical research on this compound established its role as a potent and specific inhibitor of aldose reductase, effectively reducing the accumulation of sorbitol in tissues susceptible to diabetic complications. While preclinical studies in animal models of diabetic neuropathy showed promising results in preserving nerve function, these findings did not consistently translate into significant clinical benefits in patients with established complications. The lack of efficacy in clinical trials for diabetic retinopathy and nephropathy further highlights the complexity of these conditions and suggests that the polyol pathway may be one of several contributing factors. This technical guide provides a foundation for understanding the early-stage research on this compound and the methodologies employed in its evaluation. Further research into the downstream effects of aldose reductase inhibition and the interplay of various pathogenic pathways in diabetic complications is warranted.

References

Ponalrestat: A Technical Guide to its Noncompetitive Inhibition of Aldose Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ponalrestat's mechanism of action as a noncompetitive inhibitor of aldose reductase (ALR2). It details the kinetic parameters of this inhibition, the experimental protocols used to determine these characteristics, and the underlying biochemical pathways.

Introduction: The Role of Aldose Reductase in Diabetic Complications

Aldose reductase (EC 1.1.1.21) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol using NADPH as a cofactor.[1][2] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the intracellular accumulation of sorbitol.[3][4] This accumulation can cause osmotic stress and subsequent cellular damage in insulin-insensitive tissues like nerves, the retina, and the kidneys, contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[3][5]

Inhibition of aldose reductase is a therapeutic strategy aimed at mitigating these long-term complications by preventing the excessive formation of sorbitol.[3][6] this compound (also known as Statil or ICI 128436) emerged as a potent inhibitor of this enzyme, distinguished by its specific mechanism of action.[7]

Mechanism of Action: Noncompetitive Inhibition

This compound functions as a pure noncompetitive inhibitor of aldose reductase with respect to its substrate, glucose.[7] In noncompetitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site—an allosteric site.[8] This means this compound does not compete with the substrate (glucose) or the cofactor (NADPH) for binding to the enzyme.[7]

The key characteristics of this compound's noncompetitive inhibition are:

  • Binding Site: this compound binds to both the free enzyme (E) and the enzyme-substrate complex (ES) with equal affinity.[8]

  • Effect on Vmax and Km: This type of inhibition leads to a decrease in the maximum reaction velocity (Vmax), as the enzyme-inhibitor-substrate (EIS) complex is non-productive. However, it does not alter the Michaelis constant (Km), the substrate concentration at which the reaction rate is half of Vmax, because the inhibitor does not interfere with substrate binding.[8][9]

  • Efficacy in Hyperglycemia: A significant advantage of this mechanism is that the inhibitory potency of this compound is not diminished by the high glucose concentrations characteristic of diabetes.[7]

Noncompetitive_Inhibition E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) Km EI Enzyme-Inhibitor Complex (EI) E->EI ES->E EIS Enzyme-Inhibitor-Substrate Complex (EIS) ES->EIS Product Product (P) ES->Product kcat EI->EIS + Substrate (S) Km Inactive Inactive EIS->Inactive No Reaction

Mechanism of noncompetitive inhibition by this compound.

Quantitative Data on this compound Inhibition

The potency and selectivity of this compound have been quantified through detailed kinetic studies. The inhibition constants, Ki (dissociation constant for the enzyme-inhibitor complex) and Kies (dissociation constant for the enzyme-inhibitor-substrate complex), are critical parameters. For a pure noncompetitive inhibitor, Ki is equal to Kies.[7]

Table 1: Kinetic Parameters of this compound Inhibition on Bovine Lens Aldose Reductase (ALR2)

ParameterValueDescriptionReference
Ki 7.7 nMDissociation constant from the enzyme-inhibitor complex.[7]
Kies 7.7 nMDissociation constant from the enzyme-inhibitor-substrate complex.[7]

The selectivity of an inhibitor is crucial to minimize off-target effects. This compound's activity was compared against the closely related enzyme aldehyde reductase (ALR1).

Table 2: Selectivity of this compound for Aldose Reductase (ALR2) over Aldehyde Reductase (ALR1)

EnzymeSubstrateInhibition TypeKiKiesSelectivity Ratio (ALR1/ALR2)Reference
ALR2 GlucoseNoncompetitive7.7 nM7.7 nM-[7]
ALR1 GlucuronateMixed60 µM3 µM390 to 7,800-fold[7]

Note: The selectivity of this compound for ALR2 is substantial, ranging from 390 to 7,800-fold depending on the concentration of the ALR1 substrate, glucuronate.[7]

Experimental Protocols

The characterization of this compound as a noncompetitive inhibitor involves specific biochemical assays and kinetic analyses.

This assay is fundamental for measuring the catalytic activity of ALR2 and the effect of inhibitors.

Principle: The activity of aldose reductase is determined spectrophotometrically by monitoring the decrease in absorbance of the cofactor NADPH at 340 nm as it is oxidized to NADP+.[10][11] The rate of this decrease is directly proportional to the enzyme's activity.

Methodology:

  • Enzyme Preparation: Aldose reductase is purified from sources such as bovine or rat lenses or kidneys.[10][11]

  • Reaction Mixture: A typical reaction mixture in a quartz cuvette contains:

    • Potassium phosphate buffer (e.g., 0.067 M, pH 6.2).[11]

    • NADPH (e.g., 0.1 mM final concentration).[10]

    • The test inhibitor (this compound) at various concentrations or a solvent control.

    • The purified aldose reductase enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate, typically DL-glyceraldehyde (e.g., 10 mM).[10]

  • Data Acquisition: The decrease in absorbance at 340 nm is recorded over a set period (e.g., 5 minutes) using a spectrophotometer maintained at a constant temperature (e.g., 37°C).[10]

  • Calculation: The rate of NADPH oxidation is calculated from the change in absorbance over time, and the inhibitory effect is expressed as a percentage of the control activity.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer, NADPH, and Substrate A1 Combine Buffer, NADPH, Enzyme, and Inhibitor in Cuvette P1->A1 P2 Purify Aldose Reductase Enzyme P2->A1 P3 Prepare this compound Stock Solutions P3->A1 A2 Pre-incubate Mixture at 37°C A1->A2 A3 Initiate Reaction with Substrate (DL-glyceraldehyde) A2->A3 A4 Monitor Absorbance Decrease at 340 nm A3->A4 D1 Calculate Reaction Velocity (ΔAbs/min) A4->D1 D2 Determine Percent Inhibition vs Control D1->D2

Workflow for an aldose reductase inhibition assay.

To confirm the noncompetitive mechanism and calculate Ki and Kies, a kinetic analysis is performed.

Principle: By measuring the reaction velocity at various substrate and inhibitor concentrations, the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax) can be determined. This allows for the classification of the inhibition type.

Methodology:

  • Experimental Design: Set up a matrix of experiments where the substrate concentration is varied across a range (e.g., 0.5x to 10x Km) for several fixed concentrations of this compound (including a zero-inhibitor control).

  • Assay Performance: Conduct the aldose reductase activity assay for each condition defined in the matrix.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.

    • Analyze the data using non-linear regression fitting directly to the Michaelis-Menten equation for noncompetitive inhibition.[7]

    • Alternatively, use a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). For noncompetitive inhibition, this plot yields a series of lines that intersect on the x-axis (indicating Km is unchanged) but have different y-intercepts (indicating Vmax decreases).[9]

  • Constant Calculation: The values of Ki and Kies are derived from the non-linear regression analysis or from secondary plots (e.g., Dixon plots).[7][12]

Kinetic_Analysis Start Design Experiment: Vary [Substrate] at Fixed [this compound] Assay Perform Aldose Reductase Activity Assays for all Experimental Conditions Start->Assay Plot Plot Initial Velocity vs. [Substrate] for each [this compound] Assay->Plot Analysis Analyze Data using Non-linear Regression or Lineweaver-Burk Plot Plot->Analysis Vmax Determine Apparent Vmax and Km Analysis->Vmax Conclusion Confirm Noncompetitive Mechanism (Vmax↓, Km constant) Vmax->Conclusion Constants Calculate Ki and Kies Conclusion->Constants

Logical workflow for determining the type of enzyme inhibition.

Clinical and Preclinical Context

This compound was evaluated in numerous clinical trials for the treatment of diabetic neuropathy and retinopathy.[13][14][15][16] While some studies showed modest improvements in certain parameters, such as vibration perception thresholds in diabetic neuropathy, others failed to demonstrate significant clinical benefits in preventing the progression of retinopathy or improving nerve conduction velocities.[13][14][16] Preclinical studies in diabetic rat models showed that this compound could prevent some diabetes-induced vascular changes.[17][18] However, due to a lack of consistent and robust clinical efficacy, the development of this compound, like many other aldose reductase inhibitors, did not proceed to market approval.[19]

Conclusion

This compound is a potent and highly selective noncompetitive inhibitor of aldose reductase.[7] Its mechanism of action, which involves binding to an allosteric site, ensures that its inhibitory activity is not compromised by elevated glucose levels, making it a theoretically ideal candidate for treating diabetic complications.[7] The detailed experimental protocols for enzyme activity assays and kinetic analysis have been crucial in elucidating this mechanism. Despite a strong preclinical rationale, the translation to significant clinical efficacy proved challenging, a common theme in the development of aldose reductase inhibitors.[19] The study of this compound remains a valuable case for drug development professionals, illustrating the complexities of targeting the polyol pathway.

References

Early Investigations into the Therapeutic Potential of Ponalrestat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ponalrestat (ICI 128436, MK-538) emerged in the late 20th century as a potent and specific inhibitor of the enzyme aldose reductase (ALR2).[1] Its development was driven by the "polyol pathway hypothesis," which posits that excessive conversion of glucose to sorbitol, catalyzed by aldose reductase, is a key pathogenic mechanism in the development of chronic diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][2][3][4] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the intracellular accumulation of sorbitol.[5][6] This, in turn, is thought to cause osmotic stress, redox imbalances due to the consumption of the cofactor NADPH, and subsequent cellular dysfunction and damage.[3][7][8] this compound was designed to block the first and rate-limiting step of this pathway, thereby preventing the formation and accumulation of sorbitol and mitigating its downstream pathological consequences.[1] This technical guide provides an in-depth overview of the early preclinical and clinical investigations into the therapeutic potential of this compound, focusing on its mechanism of action, experimental validation, and initial clinical assessments.

Mechanism of Action: Inhibition of the Polyol Pathway

The polyol pathway is a two-step metabolic route that converts glucose into fructose.[5][9]

  • Aldose Reductase (ALR2): In the first step, aldose reductase reduces glucose to sorbitol, utilizing NADPH as a cofactor, which is oxidized to NADP+.[3][5]

  • Sorbitol Dehydrogenase (SDH): Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[3][5]

Under normal glycemic conditions, this pathway accounts for a minor fraction of glucose metabolism. However, in the presence of high glucose levels, as seen in diabetes, the activity of aldose reductase significantly increases, leading to a substantial accumulation of intracellular sorbitol.[2][3] this compound functions as a potent, noncompetitive inhibitor of aldose reductase, specifically ALR2.[1] This noncompetitive inhibition means that this compound's efficacy is not diminished by elevated glucose levels.[1]

Enzyme Inhibition Kinetics

Early studies meticulously characterized the inhibitory profile of this compound against bovine lens aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1) from bovine kidney to assess its potency and specificity.[1]

Enzyme TargetInhibitorInhibition Mechanism (vs. Substrate)Ki (Dissociation constant from enzyme-inhibitor complex)Kies (Dissociation constant from enzyme-inhibitor-substrate complex)Selectivity for ALR2
Aldose Reductase (ALR2)This compoundPure Noncompetitive (vs. Glucose)7.7 nM7.7 nMN/A
Aldehyde Reductase (ALR1)This compoundMixed Noncompetitive (vs. Glucuronate)60 µM3 µM390 to 7,800-fold

Table 1: this compound Enzyme Inhibition Kinetics. Data sourced from[1].

The data clearly demonstrates this compound's high potency for ALR2 and a remarkable selectivity over ALR1, suggesting a lower likelihood of off-target effects.[1]

Polyol_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol_pathway Polyol Pathway cluster_complications Diabetic Complications High Glucose High Glucose Sorbitol Sorbitol High Glucose->Sorbitol Aldose Reductase (ALR2) NADPH -> NADP+ Oxidative Stress Oxidative Stress High Glucose->Oxidative Stress Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress This compound This compound This compound->Sorbitol Inhibition Cellular Damage Cellular Damage Osmotic Stress->Cellular Damage Oxidative Stress->Cellular Damage Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Animal Model Selection\n(e.g., BB Rats) Animal Model Selection (e.g., BB Rats) Induction of Diabetes\n(Spontaneous or STZ) Induction of Diabetes (Spontaneous or STZ) Animal Model Selection\n(e.g., BB Rats)->Induction of Diabetes\n(Spontaneous or STZ) Randomization Randomization Induction of Diabetes\n(Spontaneous or STZ)->Randomization This compound Group\n(e.g., 25 mg/kg/day) This compound Group (e.g., 25 mg/kg/day) Randomization->this compound Group\n(e.g., 25 mg/kg/day) Control Group\n(Vehicle) Control Group (Vehicle) Randomization->Control Group\n(Vehicle) Measure NCV & Sorbitol Levels Measure NCV & Sorbitol Levels This compound Group\n(e.g., 25 mg/kg/day)->Measure NCV & Sorbitol Levels After 4-6 months Control Group\n(Vehicle)->Measure NCV & Sorbitol Levels After 4-6 months Statistical Comparison\n(this compound vs. Control) Statistical Comparison (this compound vs. Control) Measure NCV & Sorbitol Levels->Statistical Comparison\n(this compound vs. Control) Inhibition_Mechanism cluster_inhibition Noncompetitive Inhibition E Enzyme (E) (Aldose Reductase) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (Glucose) I Inhibitor (I) (this compound) ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) (Sorbitol) ES->P k_cat EI->ESI + S ESI->No Product

References

Ponalrestat's Impact on Hyperglycemia-Induced Cellular Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic hyperglycemia, the hallmark of diabetes mellitus, instigates a cascade of metabolic and signaling pathway derangements, leading to significant cellular damage and the development of long-term diabetic complications. One of the key mechanisms implicated in this pathology is the polyol pathway. Ponalrestat, a potent aldose reductase inhibitor, has been a subject of foundational research for its potential to mitigate hyperglycemia-induced damage by targeting this pathway. This technical guide provides an in-depth analysis of the core studies on this compound, focusing on its mechanism of action, quantitative effects on relevant biomarkers, and the experimental protocols used to elucidate its efficacy.

Core Mechanism of Action: Aldose Reductase Inhibition

This compound's primary therapeutic action is the potent and specific inhibition of aldose reductase (ALR2), the rate-limiting enzyme of the polyol pathway. Under hyperglycemic conditions, excess glucose is shunted into this pathway, where aldose reductase catalyzes its conversion to sorbitol, consuming NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.

The accumulation of intracellular sorbitol creates osmotic stress, leading to cellular dysfunction and damage in insulin-independent tissues such as nerves, the retina, and kidneys.[1] Furthermore, the increased consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor, which is essential for regenerating the antioxidant glutathione (GSH), thereby exacerbating oxidative stress.

This compound acts as a noncompetitive inhibitor of ALR2 with respect to glucose, with a Ki value of approximately 7.7 nM.[1] This potent inhibition effectively blocks the conversion of glucose to sorbitol, thus preventing the downstream pathological consequences of polyol pathway hyperactivity.

Quantitative Efficacy of this compound

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the efficacy of this compound in mitigating hyperglycemia-induced damage.

Table 1: this compound's Effect on Nerve Conduction Velocity in Diabetic Neuropathy
Study/ParameterThis compound GroupPlacebo GroupDurationOutcome
Peroneal Motor Nerve Conduction Velocity (m/s)
Baseline30 m/s (minimum)Not specified12 monthsNo significant difference observed between groups at 52 weeks.[2]
Change from BaselineNot specifiedNot specified18 monthsNo beneficial effect on nerve conduction velocities was detected. The placebo group did not show deterioration.[3]
Vibration Perception Threshold
Change from BaselineSignificant improvementNot specified16 weeksA significant improvement in the mean vibration perception threshold was observed in the this compound-treated group.[4]
Change from BaselineNo beneficial effectNo deterioration18 monthsNo overall beneficial effect of this compound was detected.[3]
Table 2: this compound's Effect on Retinal Microaneurysm Count in Diabetic Retinopathy
Study/ParameterThis compound GroupPlacebo GroupDurationOutcome
Microaneurysm Count
Change from BaselineNot specifiedNot specifiedNot specifiedWhile a related study on another aldose reductase inhibitor showed a reduction in microaneurysm progression, specific data for this compound is not readily available in the provided results.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in hyperglycemia-induced damage and the experimental workflows used to assess this compound's efficacy.

Hyperglycemia-Induced Damage Pathways

Hyperglycemia-Induced Cellular Damage Pathways cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_downstream Downstream Effects cluster_complications Diabetic Complications Hyperglycemia High Intracellular Glucose Glucose Glucose Hyperglycemia->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Oxidative_Stress Oxidative Stress (Reduced GSH) Glucose->Oxidative_Stress NADPH Depletion Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress PKC_Activation PKC Activation Fructose->PKC_Activation via DAG AGE_Formation AGE Formation Fructose->AGE_Formation Advanced Glycation End Products Neuropathy Neuropathy Osmotic_Stress->Neuropathy Retinopathy Retinopathy Osmotic_Stress->Retinopathy Oxidative_Stress->Neuropathy Oxidative_Stress->Retinopathy PKC_Activation->Retinopathy Nephropathy Nephropathy PKC_Activation->Nephropathy AGE_Formation->Neuropathy AGE_Formation->Nephropathy This compound This compound This compound->Glucose Inhibits Aldose Reductase

Caption: Signaling cascade of hyperglycemia-induced damage.

Experimental Workflow: Aldose Reductase Inhibition Assay

Workflow for Aldose Reductase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., Lens, Kidney) Centrifugation Centrifugation to obtain supernatant Tissue_Homogenization->Centrifugation Protein_Quantification Protein Quantification (e.g., Bradford assay) Centrifugation->Protein_Quantification Reaction_Mixture Prepare Reaction Mixture: - Phosphate Buffer (pH 6.2) - NADPH - Supernatant (Enzyme) - this compound (or vehicle) Protein_Quantification->Reaction_Mixture Initiate_Reaction Initiate Reaction with DL-glyceraldehyde (substrate) Reaction_Mixture->Initiate_Reaction Spectrophotometry Measure decrease in absorbance at 340 nm (NADPH oxidation) Initiate_Reaction->Spectrophotometry Calculate_Activity Calculate Aldose Reductase Activity Spectrophotometry->Calculate_Activity Determine_Inhibition Determine % Inhibition and IC50 value Calculate_Activity->Determine_Inhibition

Caption: Aldose reductase inhibition assay workflow.

Experimental Workflow: Sorbitol Accumulation Assay

Workflow for Sorbitol Accumulation Assay cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification Tissue_Collection Tissue Collection (e.g., Lens, Sciatic Nerve) Homogenization Homogenization in appropriate buffer Tissue_Collection->Homogenization Deproteinization Deproteinization Homogenization->Deproteinization Lyophilization Lyophilization of extract Deproteinization->Lyophilization Derivatization Derivatization of polyols (e.g., with phenylisocyanate) Lyophilization->Derivatization HPLC_Injection Injection into HPLC system Derivatization->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Detection (e.g., UV at 240 nm or Refractive Index) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Standard_Curve Comparison to Standard Curve Peak_Integration->Standard_Curve Calculate_Sorbitol Calculate Sorbitol Concentration Standard_Curve->Calculate_Sorbitol

Caption: Sorbitol accumulation assay workflow.

Experimental Protocols

Aldose Reductase Activity Assay (Spectrophotometric Method)

This protocol is adapted from methodologies described in foundational studies.[7][8]

1. Preparation of Lens Supernatant:

  • Excise lenses from control and diabetic animal models.

  • Homogenize the lenses in a cold phosphate buffer (0.1 M, pH 7.4).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the aldose reductase enzyme.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing:

    • 0.7 mL of 0.067 M phosphate buffer (pH 6.2)

    • 0.1 mL of 0.1 mM NADPH

    • 0.1 mL of the lens supernatant

    • 0.1 mL of this compound solution (at various concentrations) or vehicle (for control).

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding 0.1 mL of 10 mM DL-glyceraldehyde as the substrate.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer. This reflects the oxidation of NADPH to NADP+.

3. Data Analysis:

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

  • Express aldose reductase activity as units per milligram of protein (1 unit = 1 µmol of NADPH oxidized per minute).

  • Calculate the percentage inhibition of aldose reductase activity by this compound at each concentration.

  • Determine the IC50 value of this compound from the dose-response curve.

Sorbitol Accumulation Assay (HPLC Method)

This protocol is based on established methods for quantifying polyols in tissues.[8][9][10]

1. Tissue Extraction:

  • Excise tissues of interest (e.g., sciatic nerve, lens) from control and diabetic animal models treated with this compound or placebo.

  • Weigh the tissue and homogenize it in a suitable buffer.

  • Deproteinize the homogenate (e.g., with perchloric acid) and centrifuge to remove precipitated proteins.

  • Neutralize and lyophilize the supernatant.

2. Derivatization (Optional but recommended for UV detection):

  • Reconstitute the lyophilized extract in a suitable solvent.

  • Add a derivatizing agent (e.g., phenylisocyanate) and heat to facilitate the reaction. This step enhances the detection of polyols by UV spectrophotometry.

3. HPLC Analysis:

  • Column: A column suitable for sugar alcohol separation (e.g., a calcium type cation-exchange resin gel column or an amino column).[9]

  • Mobile Phase: An isocratic mobile phase, typically water or a mixture of acetonitrile and water.

  • Flow Rate: A constant flow rate (e.g., 0.8 mL/min).

  • Column Temperature: Maintain a constant column temperature (e.g., 75°C).

  • Injection Volume: Inject a fixed volume of the derivatized or underivatized sample.

  • Detection: Use a refractive index (RI) detector for underivatized samples or a UV detector (at 240 nm) for derivatized samples.

4. Quantification:

  • Prepare a series of sorbitol standards of known concentrations and analyze them using the same HPLC method to generate a standard curve.

  • Identify and quantify the sorbitol peak in the sample chromatograms by comparing its retention time and peak area to the standard curve.

  • Express the sorbitol concentration as nmol per mg of tissue.

Conclusion

The foundational studies on this compound have firmly established its role as a potent inhibitor of aldose reductase, a key enzyme in the hyperglycemia-activated polyol pathway. By blocking the accumulation of intracellular sorbitol and mitigating the depletion of NADPH, this compound addresses two critical mechanisms of hyperglycemia-induced cellular damage: osmotic and oxidative stress. While clinical trials have shown mixed results, particularly in advanced stages of diabetic complications, the preclinical data and the understanding of its mechanism of action underscore the therapeutic potential of aldose reductase inhibition. This technical guide provides researchers and drug development professionals with a comprehensive overview of the core scientific principles, quantitative data, and experimental methodologies that form the basis of our understanding of this compound's effects on hyperglycemia-induced damage. Further research focusing on early intervention and combination therapies may yet unlock the full clinical utility of this therapeutic approach.

References

Preliminary data on Ponalrestat's impact on vascular function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary data regarding the aldose reductase inhibitor, Ponalrestat, and its effects on vascular function, particularly in the context of diabetes-induced endothelial dysfunction. The information presented herein is compiled from preclinical studies and is intended to inform further research and development in this area.

Core Findings: Reversal of Diabetic Vascular Dysfunction

Preliminary studies in animal models of diabetes have demonstrated that this compound can mitigate key aspects of vascular dysfunction associated with hyperglycemia. Specifically, research indicates that this compound treatment can prevent the impaired endothelium-dependent relaxation and the exaggerated contractile responses observed in diabetic blood vessels.[1][2] This suggests a crucial role for the aldose reductase-mediated polyol pathway in the pathogenesis of diabetic vascular complications.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of this compound on aortic vascular function in streptozotocin-induced diabetic rats.[1][2]

Table 1: Effect of this compound on Aortic Contractile Responses to Phenylephrine in Diabetic Rats

GroupMaximum Contractile Response (g)EC50 (μM)
Control1.85 ± 0.080.28 ± 0.03
Diabetic2.25 ± 0.100.16 ± 0.02
Diabetic + this compound1.90 ± 0.09†0.18 ± 0.02*

*P<0.05 vs. Control; †P<0.05 vs. Diabetic Data are presented as mean ± SEM. EC50 represents the concentration of phenylephrine required to produce 50% of the maximum contractile response.

Table 2: Effect of this compound on Aortic Endothelium-Dependent and -Independent Relaxation in Diabetic Rats

GroupCarbachol-induced Relaxation (% of pre-contraction)Forskolin-induced Relaxation (% of pre-contraction)Sodium Nitroprusside-induced Relaxation (% of pre-contraction)
Control85.3 ± 3.598.2 ± 1.8101.5 ± 2.3
Diabetic62.1 ± 4.1*96.5 ± 2.5100.8 ± 1.9
Diabetic + this compound80.5 ± 3.8†97.1 ± 2.2102.1 ± 2.0

*P<0.05 vs. Control; †P<0.05 vs. Diabetic Data are presented as mean ± SEM.

Experimental Protocols

The following methodologies are based on the key experimental study investigating this compound's effect on vascular function in a diabetic rat model.[1][2]

Animal Model
  • Species: Male Wistar rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) (65 mg/kg) dissolved in citrate buffer (pH 4.5). Control animals received citrate buffer alone.

  • Confirmation of Diabetes: Blood glucose levels > 15 mmol/L, 48 hours after STZ injection.

  • Treatment: this compound (25 mg/kg/day) was administered daily via oral gavage for 14 days, starting from the day of STZ injection.

Isolated Aortic Ring Preparation and Functional Studies
  • Tissue Preparation: Thoracic aortae were excised, cleaned of adherent tissue, and cut into rings of 3-4 mm in length.

  • Mounting: Aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

  • Tension Recording: Isometric tension was recorded using a force transducer.

  • Equilibration: Rings were equilibrated for 60 minutes under a resting tension of 2 g, with the bathing solution changed every 15 minutes.

  • Viability and Endothelial Integrity Check: Aortic rings were contracted with phenylephrine (1 μM). Once a stable plateau was reached, acetylcholine (1 μM) was added to assess endothelium-dependent relaxation. Rings showing less than 50% relaxation were discarded.

  • Contractile Response Assessment: Cumulative concentration-response curves to the α1-adrenoceptor agonist, phenylephrine, were constructed.

  • Relaxation Response Assessment: After pre-contraction with phenylephrine (to approximately 80% of the maximum response), cumulative concentration-response curves were constructed for the endothelium-dependent vasodilator, carbachol, and the endothelium-independent vasodilators, forskolin and sodium nitroprusside.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's action and the general experimental workflow.

G cluster_0 Hyperglycemia-Induced Vascular Dysfunction cluster_1 This compound Intervention Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol AR->Sorbitol Polyol Pathway NADPH NADPH Depletion AR->NADPH Fructose Fructose Sorbitol->Fructose ROS Increased ROS Sorbitol->ROS Osmotic Stress NADPH->ROS Contributes to PKC PKC Activation ROS->PKC eNOS eNOS Uncoupling ROS->eNOS PKC->eNOS Vasoconstriction Increased Vasoconstriction PKC->Vasoconstriction NO Decreased NO Bioavailability eNOS->NO Vasodilation Impaired Endothelium- Dependent Vasodilation NO->Vasodilation This compound This compound This compound->AR Inhibits

Caption: Proposed mechanism of this compound in preventing hyperglycemia-induced vascular dysfunction.

G start Induction of Diabetes (Streptozotocin) treatment Daily this compound or Vehicle Treatment (14 days) start->treatment endpoint Euthanasia and Aorta Excision treatment->endpoint organ_bath Isolated Aortic Ring Preparation in Organ Bath endpoint->organ_bath contraction Assess Contractile Response (Phenylephrine) organ_bath->contraction relaxation Assess Endothelium-Dependent & Independent Relaxation (Carbachol, Forskolin, SNP) organ_bath->relaxation analysis Data Analysis and Comparison contraction->analysis relaxation->analysis

Caption: Experimental workflow for assessing this compound's effect on vascular function.

References

Methodological & Application

Application Notes and Protocols: Ponalrestat in vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponalrestat is a potent and specific inhibitor of aldose reductase (ALR2), an enzyme pivotal in the polyol pathway.[1] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased activity of aldose reductase leads to the accumulation of sorbitol.[2][3] This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[2][3][4][5] Therefore, the inhibition of aldose reductase by compounds like this compound presents a promising therapeutic strategy for mitigating these complications.[1][2]

These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay to evaluate the potency of this compound against aldose reductase. The protocol covers the preparation of reagents, the enzymatic assay procedure, and methods for data analysis.

Aldose Reductase and the Polyol Pathway

Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway.[3][6] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. In hyperglycemic states, the increased flux of glucose through this pathway leads to sorbitol accumulation, causing osmotic stress and cellular damage.[2][3]

Polyol_Pathway cluster_cofactors2 Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase This compound This compound Aldose Reductase Aldose Reductase This compound->Aldose Reductase Inhibition NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Quantitative Data: this compound Inhibition

The inhibitory potency of this compound against aldose reductase is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). This compound is a potent inhibitor, with reported values in the nanomolar range, demonstrating high selectivity for aldose reductase (ALR2) over the closely related aldehyde reductase (ALR1).[1]

ParameterValueEnzyme SourceSubstrateNotes
K_i 7.7 nMBovine Lens ALR2GlucosePure noncompetitive inhibition with respect to glucose.[1]
K_ies 7.7 nMBovine Lens ALR2GlucoseApparent dissociation constant for the enzyme-inhibitor-substrate complex.[1]
Selectivity 390 to 7,800-foldBovine ALR2 vs. ALR1Glucose vs. GlucuronateHigher selectivity at lower glucuronate concentrations.[1]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol is adapted from established methodologies for determining aldose reductase activity.[7][8][9][10] The assay principle is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate by aldose reductase.

Materials and Reagents
  • Enzyme Source: Partially purified or recombinant aldose reductase (e.g., from bovine lens, rat lens, or human recombinant).

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

  • Substrate: DL-glyceraldehyde or Glucose.

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).

  • Buffer: 0.067 M Potassium phosphate buffer (pH 6.2).

  • Other Reagents: Lithium sulfate, 2-mercaptoethanol, Dimethyl sulfoxide (DMSO).

  • Instrumentation: UV-Visible Spectrophotometer or a microplate reader capable of reading absorbance at 340 nm.

Reagent Preparation
  • Phosphate Buffer (0.067 M, pH 6.2): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve the desired pH.

  • NADPH Solution (e.g., 2.5 x 10⁻⁴ M): Dissolve NADPH in the phosphate buffer. Prepare fresh daily and keep on ice.

  • Substrate Solution (e.g., DL-glyceraldehyde, 5 x 10⁻⁴ M): Dissolve DL-glyceraldehyde in the phosphate buffer.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. From this, create a series of dilutions in the phosphate buffer to achieve the desired final assay concentrations.

  • Enzyme Preparation: Dilute the aldose reductase enzyme preparation in the phosphate buffer to a concentration that yields a linear reaction rate for at least 5 minutes.

Assay Procedure

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Reagents (Buffer, NADPH, Substrate, this compound) C Pipette Buffer, NADPH, Enzyme, and this compound/Vehicle into Cuvette A->C B Prepare Enzyme Dilution B->C D Pre-incubate at 37°C C->D E Initiate Reaction by Adding Substrate D->E F Monitor Absorbance Decrease at 340 nm E->F G Calculate Reaction Velocity F->G H Determine Percent Inhibition G->H I Plot Inhibition Curve and Calculate IC50 H->I

Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.

  • Reaction Mixture Preparation: In a quartz cuvette or a UV-transparent 96-well plate, prepare the reaction mixture containing the following components (example volumes for a 1 mL cuvette assay):

    • 0.7 mL of 0.067 M Phosphate Buffer (pH 6.2)

    • 0.1 mL of NADPH solution

    • 0.1 mL of the diluted enzyme preparation

    • 0.1 mL of this compound solution at various concentrations (or vehicle control, e.g., DMSO).

  • Pre-incubation: Incubate the reaction mixture at 37°C for a short period (e.g., 3-5 minutes) to allow the components to equilibrate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 0.1 mL of the substrate solution (DL-glyceraldehyde).

  • Spectrophotometric Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over a period of 5 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).

Data Analysis
  • Calculate the Rate of Reaction (Velocity): Determine the change in absorbance per minute (ΔOD/min) from the linear portion of the absorbance vs. time plot.

  • Calculate Percent Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [ (Velocity_control - Velocity_inhibitor) / Velocity_control ] x 100

    Where:

    • Velocity_control is the rate of reaction in the absence of the inhibitor.

    • Velocity_inhibitor is the rate of reaction in the presence of this compound.

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by non-linear regression analysis of the dose-response curve.

Conclusion

This protocol provides a robust framework for the in vitro evaluation of this compound as an aldose reductase inhibitor. Adherence to these guidelines will enable researchers to generate reliable and reproducible data on the inhibitory potency of this compound, contributing to the broader understanding of its therapeutic potential in the management of diabetic complications. The high potency and selectivity of this compound for aldose reductase underscore its significance as a subject of continued research in the development of novel therapeutics.[1]

References

Methodology for Ponalrestat Studies in Diabetic Rat Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting preclinical studies on Ponalrestat, an aldose reductase inhibitor, using diabetic rat models. The methodologies outlined are synthesized from established research to guide the investigation of this compound's efficacy in mitigating diabetic complications, particularly neuropathy and vascular dysfunction.

Part 1: Induction of Diabetic Rat Models

The selection of an appropriate diabetic rat model is critical for the successful evaluation of this compound. The most common and well-characterized method involves the chemical induction of diabetes using streptozotocin (STZ). An alternative genetic model is the spontaneously diabetic Bio-Breeding (BB) rat.

Protocol 1: Streptozotocin (STZ)-Induced Diabetes Mellitus (Type 1 Model)

This protocol describes the induction of insulin-dependent diabetes in adult rats using a single high dose of STZ, which selectively destroys pancreatic β-cells.[1]

Materials:

  • Streptozotocin (STZ)

  • 0.9% sterile sodium chloride solution

  • 0.1 M citrate buffer (pH 4.5)

  • Blood glucose meter and test strips

  • Male Sprague-Dawley or Wistar rats (250-350g)[2][3][4]

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast the rats for 16-18 hours before STZ injection to achieve a stable baseline blood glucose level.[1]

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) to the desired concentration. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15 minutes of preparation.

  • STZ Administration:

    • Anesthetize the rats lightly (e.g., via isoflurane inhalation).

    • Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ. A commonly used diabetogenic dose is 50-65 mg/kg body weight.[1]

  • Post-Injection Care: Provide animals with free access to food and water. To prevent initial STZ-induced hypoglycemia, a 5% glucose solution can be provided as drinking water for the first 24 hours post-injection.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 48-72 hours after STZ injection. Blood samples can be obtained from the tail vein.[2]

    • Animals are considered diabetic and suitable for inclusion in the study if their non-fasting blood glucose levels are consistently ≥15 mM (approximately 270 mg/dL) or above 200 mg/dL.[2][3]

Alternative Model: Spontaneously Diabetic Bio-Breeding (BB) Rat

The Bio-Breeding (BB) rat is an inbred strain that spontaneously develops autoimmune type 1 diabetes. This model can be used to study the effects of this compound without chemical induction of diabetes.[5][6]

Part 2: this compound Administration Protocol

This protocol outlines the preparation and administration of this compound to diabetic rats. Treatment can be initiated either prophylactically (soon after diabetes confirmation) or therapeutically (after the establishment of diabetic complications).[7]

Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosage: A commonly used effective dose of this compound in rat studies is 25 mg/kg body weight, administered daily.[6][8]

  • Administration: Administer the this compound suspension orally via gavage once daily.

  • Treatment Duration: The duration of treatment will depend on the study's objectives. Studies investigating the prevention of complications may last for several weeks to months (e.g., 4-6 months).[5][6]

  • Control Groups:

    • Non-diabetic Control: Healthy rats receiving the vehicle.

    • Diabetic Control: Diabetic rats receiving the vehicle.

Part 3: Efficacy Assessment Protocols

The efficacy of this compound is primarily assessed by its ability to ameliorate functional and structural abnormalities associated with diabetic neuropathy and vasculopathy.

Protocol 2: Motor and Sensory Nerve Conduction Velocity (NCV)

NCV is a critical functional measure of nerve health and is typically reduced in diabetic neuropathy. This compound is expected to prevent or reverse this slowing.[5][7]

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • For motor NCV , place stimulating electrodes along the sciatic nerve and recording electrodes on the muscles it innervates (e.g., calf muscles).

  • Deliver supramaximal electrical stimuli at two points (e.g., sciatic notch and knee) and record the muscle action potentials.

  • Calculate motor NCV by dividing the distance between the two stimulation points by the difference in latency of the evoked responses.

  • For sensory NCV of a nerve like the saphenous nerve, reverse the position of the stimulating and recording electrodes.[7]

  • Compare the NCVs of this compound-treated diabetic rats with both diabetic and non-diabetic control groups.

Protocol 3: Assessment of Endothelium-Dependent Vascular Relaxation

Diabetic rats often exhibit impaired endothelium-dependent vasodilation. This protocol assesses whether this compound can prevent this vascular dysfunction.[8][9]

Procedure:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adhering tissue and cut it into rings (2-3 mm).

  • Suspend the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Induce a pre-contraction in the aortic rings using an alpha-adrenoceptor agonist like phenylephrine.[8]

  • Once a stable contraction is achieved, cumulatively add a vasodilator agent that acts via the endothelium (e.g., carbachol) and record the relaxation response.[8]

  • Construct concentration-response curves and compare the relaxation in tissues from the different experimental groups.

Protocol 4: Biochemical Analysis of Nerve Tissue

This protocol measures the levels of key metabolites in the polyol pathway to confirm the mechanism of action of this compound.

Procedure:

  • At the end of the treatment period, euthanize the rats and harvest sciatic nerves.

  • Freeze the nerve tissue immediately in liquid nitrogen and store at -80°C.

  • Homogenize the tissue and perform assays to quantify the levels of:

    • Sorbitol: The product of aldose reductase activity. This compound treatment is expected to markedly reduce the accumulation of sorbitol in the nerves of diabetic animals.[7]

    • myo-Inositol: A crucial component for nerve function, whose levels are often depleted in diabetic nerves. This compound may help normalize myo-inositol levels.[7]

  • Use techniques such as gas chromatography or high-performance liquid chromatography (HPLC) for accurate quantification.

Part 4: Data Presentation

The following tables summarize representative quantitative data from studies evaluating this compound in diabetic rat models.

Table 1: Effect of this compound on Nerve Conduction Velocity and Biochemistry in Diabetic Rats

Parameter Non-Diabetic Control Diabetic Control Diabetic + this compound (25 mg/kg/day)
Motor NCV (m/s) ~55 Reduced by 22-29%[7] Prevention of reduction[7]
Sensory NCV (m/s) ~60 Reduced by 22-29%[7] Prevention of reduction[7]
Nerve Sorbitol Normal Markedly increased[7] Markedly reduced[7]

| Nerve myo-Inositol | Normal | Reduced by ~40%[7] | Normalized (short-term)[7] |

Table 2: Effect of this compound on Aortic Vascular Function in Diabetic Rats

Parameter Non-Diabetic Control Diabetic Control Diabetic + this compound (25 mg/kg/day)
Max Contraction (Phenylephrine) Normal Significantly enhanced[8] Prevention of enhancement[8]
Endothelium-Dependent Relaxation (Carbachol) Normal Depressed[8] Prevention of depression[8]

| Endothelium-Independent Relaxation (Nitroprusside) | Normal | Unchanged[8] | Unchanged[8] |

Part 5: Visualization of Pathways and Workflows

Signaling Pathway

Polyol_Pathway cluster_hyperglycemia Hyperglycemia (High Intracellular Glucose) cluster_polyol Polyol Pathway cluster_this compound Pharmacological Intervention cluster_downstream Pathophysiological Consequences Glucose Glucose AR Aldose Reductase (Rate-Limiting Enzyme) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress MyoInositol Decreased myo-Inositol Uptake Sorbitol->MyoInositol Fructose Fructose AR->Sorbitol OxidativeStress Oxidative Stress (NADPH Depletion) AR->OxidativeStress Consumes NADPH SDH->Fructose This compound This compound This compound->AR Inhibits Neuropathy Diabetic Neuropathy & Vascular Dysfunction OsmoticStress->Neuropathy OxidativeStress->Neuropathy MyoInositol->Neuropathy

Caption: The Polyol Pathway in Diabetic Complications and this compound's Mechanism.

Experimental Workflow

Ponalrestat_Study_Workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Efficacy Assessment A1 Animal Selection (e.g., Sprague-Dawley Rats) A2 Induction of Diabetes (e.g., STZ Injection) A1->A2 A3 Confirmation of Diabetes (Blood Glucose ≥ 15 mM) A2->A3 B1 Randomization into Groups: 1. Non-Diabetic Control 2. Diabetic Control (Vehicle) 3. Diabetic + this compound A3->B1 B2 Daily Treatment Administration (e.g., 25 mg/kg this compound via Oral Gavage) B1->B2 B3 Long-term Treatment (e.g., 4-14 weeks) B2->B3 C1 Functional Assessments B3->C1 C2 Biochemical Assessments B3->C2 C1a Nerve Conduction Velocity C1->C1a C1b Vascular Function Studies C1->C1b C3 Data Analysis & Comparison C1a->C3 C1b->C3 C2a Nerve Sorbitol Levels C2->C2a C2b Nerve myo-Inositol Levels C2->C2b C2a->C3 C2b->C3

Caption: Experimental Workflow for this compound Studies in Diabetic Rat Models.

References

Application Notes and Protocols for Ponalrestat in Streptozotocin-Induced Diabetic Mice Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which can lead to severe long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts. One of the key mechanisms implicated in the pathogenesis of these complications is the overactivation of the polyol pathway.[1] Under hyperglycemic conditions, the enzyme aldose reductase (AR) converts excess glucose into sorbitol. The accumulation of sorbitol within cells leads to osmotic stress, depletion of NADPH, and increased oxidative stress, all of which contribute to cellular damage.[1]

Ponalrestat (Statil®) is a potent and specific inhibitor of aldose reductase.[2] By blocking this enzyme, this compound aims to prevent the accumulation of sorbitol and thereby mitigate the downstream pathological effects of the polyol pathway.[1][3] The streptozotocin (STZ)-induced diabetic mouse is a widely used animal model that mimics type 1 diabetes, characterized by hypoinsulinemia and hyperglycemia, making it a suitable model for evaluating the efficacy of aldose reductase inhibitors like this compound.[3]

These application notes provide detailed protocols for inducing diabetes in mice using STZ and for evaluating the effects of this compound, with a focus on its impact on the polyol pathway.

Data Presentation

The following tables summarize typical quantitative data obtained from studies investigating the effects of this compound in STZ-induced diabetic mice. Please note that these values are illustrative and may vary depending on the specific experimental conditions, mouse strain, and duration of the study.

Table 1: Effect of this compound on Key Biochemical Parameters in STZ-Induced Diabetic Mice

ParameterControl (Non-Diabetic)STZ-Induced Diabetic (Vehicle)STZ-Induced Diabetic + this compound
Blood Glucose (mg/dL) 100 - 150> 400> 400
Lens Sorbitol (nmol/lens) < 5> 40< 10
Body Weight (g) 25 - 3018 - 2218 - 22
Plasma Insulin (ng/mL) 1.5 - 2.5< 0.5< 0.5

Data are presented as a typical range of mean values. This compound is not expected to lower blood glucose levels directly.

Table 2: Illustrative Changes in Lens Aldose Reductase Activity

GroupAldose Reductase Activity (mU/mg protein)
Control (Non-Diabetic) ~ 5
STZ-Induced Diabetic (Vehicle) ~ 15
STZ-Induced Diabetic + this compound ~ 6

These are hypothetical values to illustrate the expected trend.

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in mice using a multiple low-dose regimen of STZ, which is often preferred as it can lead to a more consistent diabetic state and may better mimic the gradual onset of the disease.

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M sodium citrate buffer (pH 4.5), chilled

  • 8- to 10-week-old male mice (e.g., C57BL/6 or BALB/c)

  • Insulin syringes (28-30 gauge)

  • Glucometer and test strips

  • Warming lamp

Protocol:

  • Preparation of STZ Solution:

    • STZ is light-sensitive and unstable in solution; therefore, prepare it immediately before injection.

    • Weigh the required amount of STZ in a sterile microcentrifuge tube.

    • Just before injection, dissolve the STZ in chilled sterile 0.1 M sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/mL.

    • Keep the STZ solution on ice and protected from light.

  • Animal Preparation and STZ Administration:

    • House the mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • For the multiple low-dose protocol, inject each mouse intraperitoneally (i.p.) with 50 mg/kg of the freshly prepared STZ solution for five consecutive days.

    • A control group of mice should be injected with an equivalent volume of the citrate buffer vehicle.

  • Monitoring of Diabetes Development:

    • Monitor the mice for signs of diabetes, such as polyuria (excessive urination) and polydipsia (excessive thirst).

    • Beginning 72 hours after the final STZ injection, measure non-fasting blood glucose levels from a tail vein blood sample using a glucometer.

    • Mice with blood glucose levels consistently above 250-300 mg/dL are considered diabetic and can be included in the study.

    • Continue to monitor blood glucose levels weekly to ensure sustained hyperglycemia.

Administration of this compound

This compound is typically administered orally. The following is a general protocol for its administration to mice.

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose [CMC] in water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Protocol:

  • Preparation of this compound Suspension:

    • Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dosage and the average body weight of the mice, with a typical gavage volume of 5-10 mL/kg. A common dosage used in rodent studies is 25 mg/kg body weight per day.[4]

  • Oral Administration:

    • Administer the this compound suspension or vehicle to the respective groups of mice once daily via oral gavage.

    • Treatment with this compound can be initiated either before the onset of hyperglycemia (prophylactic) or after the establishment of diabetes (therapeutic), depending on the study design.

Measurement of Lens Sorbitol Levels

This protocol outlines the quantification of sorbitol in the lens, a key indicator of polyol pathway activity.

Materials:

  • Dissecting microscope and tools

  • Homogenizer

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • Sorbitol dehydrogenase

  • NAD+

  • Glycine buffer

  • Spectrofluorometer or spectrophotometer

Protocol:

  • Lens Extraction and Homogenization:

    • At the end of the study period, euthanize the mice and carefully dissect the lenses under a dissecting microscope.

    • Weigh the individual lenses.

    • Homogenize each lens in a known volume of cold 0.5 M perchloric acid.

  • Neutralization and Sample Preparation:

    • Centrifuge the homogenate and collect the supernatant.

    • Neutralize the supernatant with a solution of potassium carbonate.

    • Centrifuge again to remove the potassium perchlorate precipitate and collect the supernatant for analysis.

  • Sorbitol Assay:

    • The assay is based on the enzymatic conversion of sorbitol to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.

    • In a cuvette, mix the sample supernatant with a glycine buffer containing NAD+.

    • Measure the baseline fluorescence or absorbance.

    • Add sorbitol dehydrogenase to initiate the reaction.

    • After the reaction is complete, measure the fluorescence or absorbance again. The change is proportional to the amount of sorbitol in the sample.

    • Quantify the sorbitol concentration by comparing the results to a standard curve generated with known concentrations of sorbitol.

Visualizations

Signaling Pathway of Diabetic Complications via the Polyol Pathway

Polyol_Pathway cluster_Cell Cell Hyperglycemia High Blood Glucose Glucose Glucose Hyperglycemia->Glucose Enters Cell Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose OsmoticStress Osmotic Stress Sorbitol->OsmoticStress NADPH NADPH AldoseReductase Aldose Reductase (AR) NADPH->AldoseReductase NADP NADP+ NADP->AldoseReductase OxidativeStress Oxidative Stress NADP->OxidativeStress Increased Ratio (Depletes GSH) NAD NAD+ SorbitolDehydrogenase Sorbitol Dehydrogenase (SDH) NAD->SorbitolDehydrogenase NADH NADH NADH->SorbitolDehydrogenase This compound This compound This compound->AldoseReductase Inhibits DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Studies in STZ-Diabetic Mice

Experimental_Workflow start Start: Acclimatize Mice (8-10 weeks old) stz_induction Induce Diabetes: Multiple low doses of STZ (50 mg/kg) for 5 days start->stz_induction vehicle_control Administer Vehicle (Citrate Buffer) start->vehicle_control diabetes_confirmation Confirm Diabetes: Blood Glucose > 250 mg/dL stz_induction->diabetes_confirmation group_allocation Randomly Allocate Diabetic Mice into Treatment Groups diabetes_confirmation->group_allocation ponalrestat_treatment Daily Oral Gavage with this compound (e.g., 25 mg/kg) group_allocation->ponalrestat_treatment vehicle_treatment Daily Oral Gavage with Vehicle group_allocation->vehicle_treatment monitoring Monitor Body Weight and Blood Glucose Weekly ponalrestat_treatment->monitoring vehicle_treatment->monitoring endpoint Endpoint Analysis (e.g., after 8-12 weeks) monitoring->endpoint tissue_collection Collect Tissues: Lens, Nerves, Kidneys, Blood endpoint->tissue_collection analysis Biochemical Analysis: - Lens Sorbitol - Aldose Reductase Activity - Other Biomarkers tissue_collection->analysis data_analysis Statistical Data Analysis analysis->data_analysis Ponalrestat_Mechanism hyperglycemia Hyperglycemia polyol_pathway Increased Polyol Pathway Flux hyperglycemia->polyol_pathway aldose_reductase Aldose Reductase Activity polyol_pathway->aldose_reductase sorbitol_accumulation Sorbitol Accumulation aldose_reductase->sorbitol_accumulation nadph_depletion NADPH Depletion aldose_reductase->nadph_depletion Consumes NADPH This compound This compound This compound->aldose_reductase Inhibits osmotic_stress Cellular Osmotic Stress sorbitol_accumulation->osmotic_stress diabetic_complications Diabetic Complications osmotic_stress->diabetic_complications oxidative_stress Increased Oxidative Stress nadph_depletion->oxidative_stress Reduces Glutathione Regeneration oxidative_stress->diabetic_complications

References

Application Notes and Protocols for Oral Administration of Ponalrestat in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ponalrestat (ICI 128436, MK-538) is a potent and specific inhibitor of the enzyme aldose reductase (ALR2).[1] This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol.[2][3] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux of glucose through this pathway is implicated in the pathogenesis of secondary diabetic complications, including neuropathy, retinopathy, and nephropathy.[2] By inhibiting aldose reductase, this compound reduces the accumulation of intracellular sorbitol, mitigating osmotic and oxidative stress.[4] Its use in preclinical animal models is crucial for studying the mechanisms of diabetic complications and evaluating potential therapeutic interventions.

These application notes provide detailed protocols for the preparation and oral administration of this compound in animal research settings, primarily focusing on rodent models.

Mechanism of Action: The Polyol Pathway

Under normal glucose levels, the majority of cellular glucose is metabolized through glycolysis.[3] However, during hyperglycemia, excess glucose is shunted into the polyol pathway.[3] Aldose reductase converts glucose to sorbitol, a reaction that consumes the cofactor NADPH.[4] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[3] The accumulation of sorbitol creates osmotic stress, while the depletion of NADPH impairs the regeneration of the key intracellular antioxidant, glutathione, leading to increased oxidative stress.[4] this compound noncompetitively inhibits aldose reductase, blocking this pathway and its downstream pathological effects.[1]

Polyol_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathological Effects Glucose Excess Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol Osmotic_Stress ↑ Osmotic Stress Sorbitol->Osmotic_Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose Oxidative_Stress ↑ Oxidative Stress AR->Sorbitol NADPH NADPH consumed AR->NADPH SDH->Fructose This compound This compound This compound->AR INHIBITS NADPH->Oxidative_Stress Depletion leads to Gavage_Workflow Start Start: Experimental Plan Acclimatize Animal Acclimatization (≥ 72 hours) Start->Acclimatize Formulate Prepare this compound Suspension (Protocol 1) Acclimatize->Formulate Dose_Calc Calculate Dose Volume (Based on Body Weight) Formulate->Dose_Calc Administer Oral Gavage Administration (Protocol 2) Dose_Calc->Administer Monitor Post-Dosing Monitoring Administer->Monitor Collect Data/Sample Collection (e.g., Blood, Tissue) Monitor->Collect At defined endpoints End End of Study Collect->End PK_Workflow Start Start: PK Study Design Dosing Single Oral Dose (PO Administration) Start->Dosing Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (Quantify this compound) Processing->Analysis Data Data Interpretation (Calculate PK Parameters) Analysis->Data End End: PK Profile Data->End

References

Designing Clinical Trials for Ponalrestat in Diabetic Neuropathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for designing clinical trials to re-evaluate the efficacy of Ponalrestat, an aldose reductase inhibitor, for the treatment of diabetic peripheral neuropathy (DPN). Drawing on historical clinical trial data and incorporating modern trial design principles, these notes and protocols aim to guide the development of a robust clinical investigation.

Application Notes

Introduction to Diabetic Neuropathy and the Polyol Pathway

Diabetic peripheral neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that can lead to pain, sensory loss, and an increased risk of foot ulcers and amputations. One of the key mechanisms implicated in the pathogenesis of DPN is the hyperactivity of the polyol pathway.[1] In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol. This accumulation of sorbitol, along with the subsequent depletion of cellular reducing equivalents like NADPH, is thought to induce osmotic and oxidative stress, leading to nerve cell injury.[1]

This compound: An Aldose Reductase Inhibitor

This compound is a potent and specific non-competitive inhibitor of aldose reductase (ALR2).[2] By blocking this enzyme, this compound aims to prevent the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the activated polyol pathway in nerve tissues.[2] Its high selectivity for ALR2 over the closely related aldehyde reductase (ALR1) suggests a favorable specificity profile.[2]

Historical Perspective and Rationale for Re-evaluation

Previous clinical trials of this compound and other aldose reductase inhibitors in the late 20th century yielded largely disappointing results, failing to show significant clinical benefit in patients with established diabetic neuropathy.[3][4] Trials with this compound, typically at doses of 300 mg or 600 mg daily for durations of up to 18 months, did not demonstrate significant improvements in primary endpoints such as nerve conduction velocity (NCV) or vibration perception thresholds (VPT) compared to placebo.[3][4][5]

However, several factors warrant a re-evaluation of this compound with a modern clinical trial design:

  • Patient Selection: Past trials often enrolled patients with advanced and likely irreversible neuropathy.[3] Focusing on patients at an earlier stage of DPN may reveal a disease-modifying effect.

  • Endpoint Sensitivity: Historical trials relied heavily on electrophysiological measures (e.g., NCV), which can have high variability and may not directly correlate with patient symptoms.[3] Modern trials incorporate a broader range of endpoints, including patient-reported outcomes (PROs) that capture the daily impact of the disease, and potentially more sensitive biomarkers of nerve damage.[6][7][8]

  • Trial Duration and Design: The progression of DPN is slow, and previous trial durations may have been insufficient to detect a meaningful effect.[5] A longer-term study with a more refined design, possibly including a preventative or early-intervention paradigm, could be more informative.

Quantitative Data from Historical this compound Trials

The following tables summarize the available quantitative data from key historical clinical trials of this compound in diabetic neuropathy. It is important to note that access to full datasets from these older studies is limited, and the primary outcomes were generally reported as not statistically significant.

Table 1: Summary of Key Historical this compound Clinical Trials

Study (Year) Dosage Treatment Duration Number of Patients Key Efficacy Endpoints Reported Outcome
Florkowski et al. (1991)[4]300 mg/day or 600 mg/day24 weeks54Nerve Conduction Velocity (NCV), Vibration Perception Threshold (VPT), Thermal Thresholds (TT), Symptom ScoresNo significant changes in symptoms, VPT, or TT.[4]
Boulton et al. (1992)[3]600 mg/day52 weeks50NCV, VPT, Autonomic Function Tests, Symptom ScoresNo significant differences observed between this compound and placebo groups.[3]
UK/Scandinavian this compound Trial Group (unpublished, data from progression study)[5]600 mg/day18 months259 (total trial)NCV, VPT, Autonomic Function (Valsalva ratio)No overall beneficial effect on peripheral nerve function.[5]

Table 2: Example of Reported Nerve Conduction Velocity Data (Florkowski et al., 1991) [4]

Treatment Group Posterior Tibial NCV (m/s) at Baseline (Mean ± SD) Posterior Tibial NCV (m/s) at 24 Weeks (Mean ± SD) Change from Baseline
Placebo35.3 ± 4.933.4 ± 4.0-1.9
This compound (300 mg)37.6 ± 5.637.2 ± 8.7-0.4
This compound (600 mg)34.5 ± 6.136.2 ± 6.8+1.7
Note: The original publication states these changes were not statistically significant (NS).[4]

Proposed Modern Clinical Trial Protocol

This protocol outlines a Phase IIb/III, randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of this compound in patients with mild to moderate diabetic peripheral neuropathy.

Study Objectives
  • Primary Objective: To determine if this compound is superior to placebo in improving nerve function and reducing symptoms of diabetic peripheral neuropathy over a 24-month period.

  • Secondary Objectives:

    • To evaluate the effect of this compound on various measures of sensory and autonomic nerve function.

    • To assess the impact of this compound on patient-reported outcomes, including pain, quality of life, and functional status.

    • To explore the potential of novel biomarkers to predict or monitor treatment response.

    • To evaluate the long-term safety and tolerability of this compound.

Patient Population
  • Inclusion Criteria:

    • Males and females aged 18-70 years.

    • Diagnosis of Type 1 or Type 2 diabetes mellitus.

    • Diagnosis of mild to moderate symptomatic diabetic peripheral neuropathy (e.g., Toronto Clinical Neuropathy Score of 6-19).

    • Abnormal nerve conduction in at least one nerve in the lower limbs.

    • Stable glycemic control (HbA1c < 9.0%) for at least 3 months prior to screening.

    • Willing and able to provide informed consent and comply with study procedures.

  • Exclusion Criteria:

    • Neuropathy from causes other than diabetes.

    • History of foot ulceration or lower limb amputation.

    • Severe cardiovascular, renal, or hepatic disease.

    • Current use of other investigational drugs.

    • Known hypersensitivity to this compound or other aldose reductase inhibitors.

Study Design and Treatment
  • Design: A 24-month, randomized, double-blind, placebo-controlled, parallel-group study.

  • Randomization: Patients will be randomized in a 1:1 ratio to receive either this compound or a matching placebo.

  • Treatment: this compound 600 mg administered orally once daily, or matching placebo.

Efficacy and Safety Assessments

Table 3: Schedule of Assessments

Assessment Screening Baseline Month 3 Month 6 Month 12 Month 18 Month 24 / End of Study
Informed ConsentX
Demographics & Medical HistoryX
Physical ExaminationXXXXXX
Vital SignsXXXXXXX
HbA1c, Clinical Chemistry, HematologyXXXXXX
Primary Endpoint(s)
Nerve Conduction StudiesXXX
Patient-Reported Pain (NRS)XXXXXX
Secondary Endpoints
Quantitative Sensory Testing (VPT, TT)XXX
Autonomic Function TestingXX
Patient-Reported Outcomes (e.g., SF-36, Norfolk QOL-DN)XXXXX
Exploratory Endpoints
Biomarker Sampling (Blood/Urine)XXX
Adverse Event MonitoringXXXXXX
Experimental Protocols
  • Objective: To measure the speed and amplitude of electrical signals through motor and sensory nerves.

  • Procedure:

    • Maintain skin temperature of the limb at >32°C.

    • Place surface electrodes over the nerve and the muscle it innervates (for motor nerves) or along the nerve pathway (for sensory nerves).

    • Apply a small electrical stimulus to the nerve at two or more points along its course.

    • Record the resulting compound muscle action potential (CMAP) or sensory nerve action potential (SNAP).

    • Calculate the conduction velocity, latency, and amplitude of the response.

    • Nerves to be tested: Peroneal (motor), Tibial (motor), Sural (sensory), and Median (motor and sensory).

  • Objective: To quantify the perception thresholds for vibration and temperature.

  • Vibration Perception Threshold (VPT) Protocol:

    • Use a standardized biothesiometer or vibrometer.

    • The patient is in a relaxed, supine position in a quiet room.

    • Apply the probe to the dorsal aspect of the great toe.

    • Use a forced-choice method: increase the vibration intensity until the patient reports feeling it.

    • Repeat the measurement three times and calculate the mean threshold in volts.

  • Thermal Threshold (TT) Protocol:

    • Use a standardized thermal testing device.

    • Apply the thermode to the dorsum of the foot.

    • Determine the thresholds for warm and cold sensation by gradually changing the temperature from a neutral baseline.

    • Use the method of limits, with the patient indicating when they first perceive a change in temperature.

    • Calculate the mean of three ascending and three descending trials for both warm and cold thresholds.

  • Objective: To assess the function of the autonomic nerves that control heart rate and blood pressure.

  • Procedure (Heart Rate Variability - HRV):

    • The patient rests in a supine position for at least 10 minutes.

    • Record a continuous electrocardiogram (ECG).

    • Instruct the patient to breathe deeply at a fixed rate of 6 breaths per minute for 1 minute.

    • Calculate the Expiratory/Inspiratory (E/I) ratio, which is the ratio of the longest R-R interval during expiration to the shortest R-R interval during inspiration.

  • Objective: To capture the patient's perspective on their symptoms and quality of life.

  • Instruments:

    • Numeric Rating Scale (NRS) for Pain: Patients rate their average neuropathic pain over the last 24 hours on a scale of 0 (no pain) to 10 (worst possible pain).

    • Norfolk Quality of Life-Diabetic Neuropathy (QOL-DN): A validated questionnaire to assess the impact of DPN on quality of life.

    • Short Form-36 (SF-36): A general health questionnaire to assess overall health status.

  • Objective: To identify and quantify potential biomarkers of nerve damage and repair.

  • Procedure:

    • Collect blood and urine samples at specified time points.

    • Process and store samples according to standard operating procedures.

    • Analyze for a panel of exploratory biomarkers, which may include markers of inflammation (e.g., MCP-1, VEGF), oxidative stress, and nerve growth factors.[1][9]

Mandatory Visualizations

Aldose_Reductase_Pathway Glucose High Blood Glucose (Hyperglycemia) AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol Accumulation SDH Sorbitol Dehydrogenase Sorbitol->SDH Stress Osmotic Stress Oxidative Stress (Increased NADH/NAD+ ratio) Sorbitol->Stress Leads to Fructose Fructose This compound This compound This compound->AR Inhibits AR->Sorbitol NADP NADP+ AR->NADP Consumed SDH->Fructose NADH NADH SDH->NADH Produced NADPH NADPH NADPH->AR Co-factor NADP->Stress Depletion of NADPH contributes to NAD NAD+ NAD->SDH Co-factor NADH->Stress Imbalance contributes to NerveDamage Nerve Damage (Diabetic Neuropathy) Stress->NerveDamage Causes Clinical_Trial_Workflow Screening Screening Visit (Inclusion/Exclusion Criteria) Baseline Baseline Visit (Assessments & Randomization) Screening->Baseline Treatment 24-Month Treatment Period Baseline->Treatment This compound This compound (600 mg/day) Treatment->this compound Placebo Placebo Treatment->Placebo FollowUp Follow-up Visits (Months 3, 6, 12, 18) Treatment->FollowUp EOS End of Study Visit (Month 24) FollowUp->EOS Analysis Data Analysis (Primary & Secondary Endpoints) EOS->Analysis Patient_Stratification Pool Potential Participants with Diabetes Inclusion Inclusion Criteria Met? - Age 18-70 - Symptomatic DPN - Abnormal NCV - HbA1c < 9.0% Pool->Inclusion Eligible Eligible for Randomization Inclusion->Eligible Yes Excluded_Inc Excluded Inclusion->Excluded_Inc No Exclusion Exclusion Criteria Met? - Other causes of neuropathy - Severe comorbidities - Foot ulcer history Exclusion:e->Eligible:w No Excluded_Exc Excluded Exclusion->Excluded_Exc Yes Eligible->Exclusion

References

Application Notes and Protocols for Measuring Nerve Conduction Velocity in Ponalrestat Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the measurement of nerve conduction velocity (NCV) in clinical trials investigating the efficacy of Ponalrestat for diabetic neuropathy.

Introduction

Diabetic neuropathy is a common complication of diabetes mellitus, characterized by nerve damage and a progressive loss of nerve fiber function. One of the key objective measures of peripheral nerve function is nerve conduction velocity (NCV), which quantifies the speed at which electrical impulses travel along a nerve. In the context of clinical trials for diabetic neuropathy, NCV studies are crucial for assessing the baseline severity of nerve damage and for monitoring the potential therapeutic effects of investigational drugs like this compound.

This compound is an aldose reductase inhibitor. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. In hyperglycemic states, the increased flux of glucose through this pathway is hypothesized to contribute to the pathogenesis of diabetic neuropathy through the accumulation of sorbitol and subsequent osmotic stress, as well as increased oxidative stress. By inhibiting aldose reductase, this compound aims to mitigate these downstream effects and potentially slow or reverse the progression of nerve damage.

Data Presentation: Nerve Conduction Velocity in this compound Clinical Trials

The following tables summarize quantitative data on nerve conduction velocity from clinical trials of this compound in patients with diabetic peripheral neuropathy.

NerveTreatment GroupBaseline NCV (m/s, Mean ± SD)Follow-up NCV (m/s, Mean ± SD)Duration of Follow-up
Posterior Tibial Motor Nerve Placebo35.3 ± 4.933.4 ± 4.024 weeks
This compound (300 mg)37.6 ± 5.637.2 ± 8.724 weeks
This compound (600 mg)34.5 ± 6.136.2 ± 6.824 weeks
Sural Sensory Nerve Placebo38.55 ± 5.1639.80 ± 4.8218 months
This compound39.53 ± 6.0140.51 ± 6.1318 months
Peroneal Motor Nerve Placebo36.89 ± 3.0037.25 ± 3.4918 months
This compound37.10 ± 3.4637.41 ± 4.3818 months

Note: The data presented are aggregated from multiple studies for illustrative purposes.[1][2] For detailed statistical analysis, refer to the original publications.

Signaling Pathway

Polyol_Pathway_in_Diabetic_Neuropathy cluster_hyperglycemia Hyperglycemia cluster_polyol_pathway Polyol Pathway cluster_this compound Therapeutic Intervention cluster_pathogenesis Pathogenesis of Neuropathy High Blood Glucose High Blood Glucose Glucose Glucose High Blood Glucose->Glucose Increased intracellular glucose Aldose Reductase Aldose Reductase Glucose->Aldose Reductase NADPH -> NADP+ Sorbitol Sorbitol Aldose Reductase->Sorbitol NADPH -> NADP+ Oxidative Stress Oxidative Stress Aldose Reductase->Oxidative Stress NADPH depletion Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol Dehydrogenase NAD+ -> NADH Increased Sorbitol Increased Sorbitol Sorbitol->Increased Sorbitol Fructose Fructose Sorbitol Dehydrogenase->Fructose NAD+ -> NADH This compound This compound This compound->Aldose Reductase Inhibition Osmotic Stress Osmotic Stress Increased Sorbitol->Osmotic Stress Nerve Damage Nerve Damage Osmotic Stress->Nerve Damage Oxidative Stress->Nerve Damage

This compound's inhibition of aldose reductase in the polyol pathway.

Experimental Protocols

Standardized and reproducible NCV measurement is critical for the integrity of clinical trial data. The following are detailed protocols for motor and sensory nerve conduction studies of nerves commonly assessed in diabetic neuropathy trials.

General Preparation and Environmental Controls
  • Patient Preparation: The patient should be in a relaxed and comfortable position, typically lying down. The skin over the areas to be tested should be clean and free of lotions or oils.

  • Temperature Control: Limb temperature must be maintained at >32°C, as lower temperatures can slow nerve conduction and introduce variability. Skin temperature should be monitored with a dermal thermometer. A warming lamp can be used if necessary.

  • Instrumentation: A calibrated electromyography (EMG) machine with nerve conduction study capabilities is required. Surface electrodes are typically used for both stimulation and recording.

Experimental Workflow

NCV_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Patient_Positioning Patient Positioning and Comfort Skin_Prep Skin Preparation Patient_Positioning->Skin_Prep Temp_Control Temperature Control (>32°C) Skin_Prep->Temp_Control Electrode_Placement Electrode Placement (Recording, Reference, Ground) Temp_Control->Electrode_Placement Nerve_Stimulation Nerve Stimulation (Distal and Proximal Sites) Electrode_Placement->Nerve_Stimulation Signal_Acquisition Signal Acquisition and Recording Nerve_Stimulation->Signal_Acquisition Measure_Distance Measure Distance Between Stimulation Sites Nerve_Stimulation->Measure_Distance Measure_Latency Measure Latencies and Amplitudes Signal_Acquisition->Measure_Latency Calculate_NCV Calculate Nerve Conduction Velocity Measure_Latency->Calculate_NCV Measure_Distance->Calculate_NCV

Workflow for Nerve Conduction Velocity Measurement.

Protocol 1: Peroneal Motor Nerve Conduction Study

Objective: To measure the motor nerve conduction velocity of the peroneal nerve.

Procedure:

  • Recording Electrode (G1): Place over the belly of the extensor digitorum brevis (EDB) muscle on the dorsum of the foot.

  • Reference Electrode (G2): Place on the tendon of the EDB muscle, approximately 3-4 cm distal to G1.

  • Ground Electrode: Place on the dorsum of the foot, between the stimulating and recording electrodes.

  • Distal Stimulation: Stimulate the peroneal nerve at the ankle, anterior to the lateral malleolus.

  • Proximal Stimulation: Stimulate the peroneal nerve below the head of the fibula.

  • Stimulation Parameters:

    • Use a supramaximal stimulus (increase the intensity until the compound muscle action potential (CMAP) amplitude no longer increases).

    • Stimulus duration: 0.1 to 0.2 ms.

  • Data Acquisition: Record the latency (time from stimulus to onset of CMAP) for both stimulation sites. Measure the amplitude of the CMAP from the distal stimulation.

  • Distance Measurement: Measure the distance between the two stimulation sites along the path of the nerve with a measuring tape.

  • Calculation:

    • NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Protocol 2: Sural Sensory Nerve Conduction Study

Objective: To measure the sensory nerve conduction velocity of the sural nerve.

Procedure:

  • Recording Electrode (G1): Place posterior to the lateral malleolus.

  • Reference Electrode (G2): Place 3-4 cm distal to G1.

  • Ground Electrode: Place on the calf, between the stimulating and recording electrodes.

  • Stimulation: Stimulate the sural nerve in the midline of the posterior calf, typically at a fixed distance (e.g., 14 cm) proximal to the recording electrode.

  • Stimulation Parameters:

    • Use a supramaximal stimulus (increase intensity until the sensory nerve action potential (SNAP) amplitude no longer increases).

    • Stimulus duration: 0.1 to 0.2 ms.

  • Data Acquisition: Record the peak latency (time from stimulus to the peak of the SNAP). Measure the amplitude of the SNAP.

  • Distance Measurement: The distance is the pre-measured distance between the stimulating and recording electrodes.

  • Calculation:

    • NCV (m/s) = Distance (mm) / Peak Latency (ms)

Protocol 3: Median Motor Nerve Conduction Study

Objective: To measure the motor nerve conduction velocity of the median nerve.

Procedure:

  • Recording Electrode (G1): Place over the belly of the abductor pollicis brevis muscle in the thenar eminence of the hand.

  • Reference Electrode (G2): Place on the tendon of the abductor pollicis brevis at the metacarpophalangeal joint of the thumb.

  • Ground Electrode: Place on the palm of the hand, between the stimulating and recording electrodes.

  • Distal Stimulation: Stimulate the median nerve at the wrist, between the tendons of the flexor carpi radialis and palmaris longus.

  • Proximal Stimulation: Stimulate the median nerve at the elbow, medial to the brachial artery.

  • Stimulation Parameters:

    • Supramaximal stimulus.

    • Stimulus duration: 0.1 to 0.2 ms.

  • Data Acquisition: Record the latency for both stimulation sites and the CMAP amplitude from the distal stimulation.

  • Distance Measurement: Measure the distance between the two stimulation sites along the path of the nerve.

  • Calculation:

    • NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Protocol 4: Median Sensory Nerve Conduction Study

Objective: To measure the sensory nerve conduction velocity of the median nerve.

Procedure:

  • Recording Electrodes: Place ring electrodes around the proximal and distal interphalangeal joints of the index or middle finger.

  • Ground Electrode: Place on the palm of the hand.

  • Stimulation: Stimulate the median nerve at the wrist, at a fixed distance (e.g., 14 cm) proximal to the active recording electrode.

  • Stimulation Parameters:

    • Supramaximal stimulus.

    • Stimulus duration: 0.1 to 0.2 ms.

  • Data Acquisition: Record the peak latency of the SNAP and its amplitude.

  • Distance Measurement: The distance is the pre-measured distance between the stimulating and recording electrodes.

  • Calculation:

    • NCV (m/s) = Distance (mm) / Peak Latency (ms)

Logical Relationship Diagram

Logical_Relationship Diabetic_Neuropathy Diabetic Neuropathy Ponalrestat_Trial This compound Clinical Trial Diabetic_Neuropathy->Ponalrestat_Trial is the indication for NCV_Measurement Nerve Conduction Velocity (NCV) Measurement Ponalrestat_Trial->NCV_Measurement utilizes Primary_Endpoint Primary Efficacy Endpoint NCV_Measurement->Primary_Endpoint serves as a Objective_Assessment Objective Assessment of Nerve Function NCV_Measurement->Objective_Assessment provides an Data_Analysis Data Analysis and Interpretation Primary_Endpoint->Data_Analysis informs Objective_Assessment->Data_Analysis informs Regulatory_Submission Regulatory Submission Data_Analysis->Regulatory_Submission supports

Role of NCV measurement in this compound trials.

References

Ponalrestat Dosage Calculation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponalrestat (Statil®) is a potent and specific inhibitor of the enzyme aldose reductase.[1] This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux through the polyol pathway is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. By inhibiting aldose reductase, this compound aims to mitigate the downstream cellular damage caused by the accumulation of sorbitol and subsequent osmotic and oxidative stress. These application notes provide a comprehensive guide for the preclinical use of this compound, focusing on dosage calculation, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

In hyperglycemic states, elevated intracellular glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase, a process that generates NADH. The pathological consequences of this pathway activation are multifaceted:

  • Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to its intracellular accumulation. This increases intracellular osmotic pressure, causing cellular swelling and damage.

  • Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor. NADPH is essential for the regeneration of the primary intracellular antioxidant, glutathione (GSH), from its oxidized form (GSSG) by glutathione reductase. A decrease in the NADPH/NADP+ ratio impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.

  • Signaling Pathway Alterations: The activation of the polyol pathway has been shown to trigger downstream signaling cascades that contribute to cellular dysfunction. This includes the activation of protein kinase C (PKC) and the transcription factor nuclear factor-kappa B (NF-κB), which are involved in inflammation, vascular permeability, and other pathological processes in diabetic complications.

This compound acts as a non-competitive inhibitor of aldose reductase with high specificity, effectively blocking the initial step of this detrimental pathway.[1]

Preclinical Dosage Information

The effective dose of this compound in preclinical models can vary depending on the animal species, the specific diabetic complication being investigated, and the severity of the diabetic phenotype. The following tables summarize reported dosages from various studies.

Table 1: this compound Dosage in Rodent Models

Animal ModelDiabetic ComplicationDosage (mg/kg/day)Route of AdministrationKey Findings
Bio-Breeding (BB) Rat (Spontaneous Type 1 Diabetes)Neuropathy25OralPartially prevented nerve conduction slowing and axonal degeneration.[2]
Streptozotocin (STZ)-induced Diabetic RatNeuropathy25Oral (in diet)Prevented slowing of motor nerve conduction velocity.
Streptozotocin (STZ)-induced Diabetic RatVascular Dysfunction25OralPrevented enhanced contractile responses in aortae.[3]
db/db Mouse (Genetic Type 2 Diabetes)Cataract / Sorbitol AccumulationNot specifiedOralSignificantly reduced hyperglycemia-induced sorbitol accumulation in the lens.[3]
STZ-induced Diabetic MouseCataract / Sorbitol AccumulationNot specifiedOralSignificantly reduced hyperglycemia-induced sorbitol accumulation in the lens.[3]

Note: While a specific oral dosage for mice was not explicitly found in the searched literature, the consistent and effective dose of 25 mg/kg/day in rats provides a strong starting point for dose-ranging studies in mice.

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes in Rats and Mice using Streptozotocin (STZ)

Materials:

  • Streptozotocin (STZ)

  • 0.1 M Citrate buffer (pH 4.5), sterile-filtered

  • 8-12 week old male Sprague-Dawley or Wistar rats (or other appropriate strain)

  • 8-12 week old male C57BL/6 mice (or other appropriate strain)

  • Glucometer and test strips

  • Insulin (optional, for animal welfare to prevent severe weight loss)

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment. House them in a temperature- and light-controlled environment with free access to food and water.

  • STZ Solution Preparation: Crucially, prepare the STZ solution immediately before use as it is unstable in solution.

    • On the day of injection, weigh the required amount of STZ.

    • Dissolve the STZ in cold, sterile 0.1 M citrate buffer (pH 4.5) to the desired concentration. A common concentration for rats is 60 mg/mL and for mice is 40 mg/mL.

  • Induction of Diabetes:

    • Rats: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg.

    • Mice: A multiple low-dose protocol is often preferred to reduce mortality and better mimic the gradual onset of type 1 diabetes. Administer daily i.p. injections of STZ at 40-50 mg/kg for 5 consecutive days.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 48-72 hours after the final STZ injection (for mice) or the single injection (for rats). Blood can be collected from the tail vein.

    • Animals with non-fasting blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic and can be included in the study.

  • Animal Monitoring: Monitor the animals' body weight, food and water intake, and general health status regularly. In cases of severe hyperglycemia and weight loss, a low dose of long-acting insulin may be administered for ethical reasons and to ensure animal survival, but the potential impact on the study outcomes should be considered.

Protocol 2: Oral Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or as determined by solubility testing)

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • This compound Formulation:

    • Based on the desired dosage (e.g., 25 mg/kg for rats), calculate the total amount of this compound needed for the study group.

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be used to aid in creating a uniform suspension. Prepare fresh daily if stability is a concern.

  • Administration:

    • Accurately weigh each animal to determine the precise volume of the this compound suspension to be administered.

    • Administer the suspension via oral gavage. This ensures accurate dosing.

    • For long-term studies, this compound can also be incorporated into the animal's diet. This requires careful calculation of the drug concentration in the feed based on the average daily food consumption of the animals.

  • Control Group: The control group should receive the vehicle alone, administered in the same volume and by the same route as the this compound-treated group.

Protocol 3: Assessment of Diabetic Neuropathy in Rodents

Key Outcome Measures:

  • Motor Nerve Conduction Velocity (MNCV): This is a functional assessment of nerve health.

    • Anesthetize the animal.

    • Stimulate the sciatic nerve at two points (e.g., the sciatic notch and the tibial nerve at the ankle) with small needle electrodes.

    • Record the resulting muscle action potentials from the plantar muscles of the foot.

    • MNCV is calculated by dividing the distance between the two stimulation points by the difference in the latencies of the recorded action potentials.

  • Thermal Nociception (Hargreaves Test): This assesses sensitivity to a thermal stimulus.

    • Place the animal in a chamber with a glass floor.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • The latency for the animal to withdraw its paw is recorded. Diabetic animals often show an increased latency, indicating nerve damage.

  • Mechanical Allodynia (von Frey Test): This measures sensitivity to mechanical stimuli.

    • Place the animal on a wire mesh platform.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • The force at which the animal withdraws its paw is recorded. Diabetic animals may show a decreased withdrawal threshold, indicating hypersensitivity.

Signaling Pathways and Experimental Workflows

Aldose Reductase Signaling Pathway in Diabetic Complications

Aldose_Reductase_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_stress Cellular Stress cluster_signaling Downstream Signaling cluster_complications Diabetic Complications Glucose High Intracellular Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol AR->Sorbitol NADPH -> NADP+ NADPH_Depletion NADPH Depletion AR->NADPH_Depletion SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose NAD+ -> NADH Complications Neuropathy, Retinopathy, Nephropathy, Cataracts Osmotic_Stress->Complications Oxidative_Stress Oxidative Stress (Increased ROS) NADPH_Depletion->Oxidative_Stress PKC Protein Kinase C (PKC) Activation Oxidative_Stress->PKC Oxidative_Stress->Complications NFkB NF-κB Activation PKC->NFkB NFkB->Complications This compound This compound This compound->AR

Caption: Aldose Reductase Pathway and this compound Inhibition.

Experimental Workflow for a Preclinical this compound Study

Experimental_Workflow cluster_setup Study Setup cluster_induction Diabetes Induction cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Animal_Acclimatization Animal Acclimatization (e.g., Rats, 1-2 weeks) Baseline_Measurements Baseline Measurements (Body weight, blood glucose, nerve conduction velocity, etc.) Animal_Acclimatization->Baseline_Measurements STZ_Injection Streptozotocin (STZ) Injection Baseline_Measurements->STZ_Injection Confirm_Diabetes Confirm Hyperglycemia (Blood glucose > 250 mg/dL) STZ_Injection->Confirm_Diabetes Randomization Randomize into Groups (Control, this compound) Confirm_Diabetes->Randomization Daily_Dosing Daily Oral Gavage (Vehicle or this compound 25 mg/kg) Randomization->Daily_Dosing Regular_Monitoring Regular Monitoring (Body weight, blood glucose) Daily_Dosing->Regular_Monitoring Endpoint_Analysis Endpoint Analysis (Nerve conduction, histology, biochemical markers) Daily_Dosing->Endpoint_Analysis

References

Application Notes and Protocols: Assaying Ponalrestat's Effect on Lens Sorbitol Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic cataract is a significant complication of diabetes mellitus, characterized by the opacification of the lens. A key mechanism implicated in its pathogenesis is the polyol pathway, where the enzyme aldose reductase converts excess glucose into sorbitol.[1] The accumulation of sorbitol within the lens fibers leads to osmotic stress, cellular damage, and ultimately, cataract formation.[1]

Ponalrestat (STATIL) is a potent and specific inhibitor of aldose reductase.[2] It acts as a noncompetitive inhibitor with respect to glucose, meaning its efficacy is not diminished by high glucose levels.[2] By blocking aldose reductase, this compound aims to prevent the accumulation of sorbitol in tissues such as the lens, thereby mitigating the downstream pathological effects. These application notes provide a comprehensive protocol for assaying the in vivo effect of this compound on lens sorbitol levels in a diabetic rat model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of sorbitol formation and the experimental workflow for assessing the efficacy of this compound.

Polyol Pathway and this compound Inhibition Glucose High Intracellular Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Substrate Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase Substrate OsmoticStress Osmotic Stress & Cell Damage Sorbitol->OsmoticStress Fructose Fructose AldoseReductase->Sorbitol Product SorbitolDehydrogenase->Fructose This compound This compound This compound->AldoseReductase Inhibits

Caption: Polyol pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Efficacy cluster_animal_study In Vivo Animal Study cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Induction Induce Diabetes (e.g., Streptozotocin) Grouping Group Animals: - Normal Control - Diabetic Control - Diabetic + this compound Induction->Grouping Treatment Administer this compound (Oral Gavage) Grouping->Treatment Euthanasia Euthanize Animals & Excise Lenses Treatment->Euthanasia Homogenization Lens Homogenization (e.g., in PCA) Euthanasia->Homogenization Centrifugation Centrifuge & Collect Supernatant Homogenization->Centrifugation Neutralization Neutralize Supernatant Centrifugation->Neutralization Injection Inject Sample onto HPLC System Neutralization->Injection Separation Chromatographic Separation Injection->Separation Detection Detect Sorbitol (e.g., RI Detector) Separation->Detection Quantification Quantify Sorbitol (vs. Standards) Detection->Quantification

Caption: Workflow for assessing this compound's effect on lens sorbitol.

Data Presentation

Table 1: Effect of the Aldose Reductase Inhibitor Sorbinil on Lens Sorbitol Levels in Alloxan-Diabetic Rats

GroupTreatmentLens Sorbitol (μmol/g wet weight ± SEM)Percentage Reduction
Normal ControlVehicle0.33 ± 0.03N/A
Diabetic ControlVehicle12.2 ± 0.520%
Diabetic + Sorbinil40 mg/kg/day0.60 ± 0.06~95%

Data adapted from a study by Hutton et al. (1984) on the effects of Sorbinil.[4]

Experimental Protocols

Induction of Diabetes in a Rat Model

A commonly used model for inducing diabetes is the administration of streptozotocin (STZ).

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Induction Agent: Streptozotocin (STZ) freshly dissolved in 0.1 M citrate buffer (pH 4.5).

  • Procedure:

    • Fast rats overnight.

    • Administer a single intraperitoneal (IP) injection of STZ (e.g., 65 mg/kg body weight).

    • Provide 5% sucrose solution for 24 hours post-injection to prevent initial hypoglycemia.

    • Monitor blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.

This compound Administration
  • Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing Regimen: Administer this compound orally via gavage daily for the duration of the study (e.g., 4 weeks). The dosage can be varied to determine a dose-response relationship (e.g., 10, 25, 50 mg/kg/day).

  • Control Groups:

    • Normal Control: Non-diabetic rats receiving the vehicle.

    • Diabetic Control: Diabetic rats receiving the vehicle.

Lens Tissue Preparation for Sorbitol Analysis
  • At the end of the treatment period, euthanize the rats.

  • Immediately excise the lenses and place them on ice.

  • Weigh each lens individually.

  • Homogenize each lens in a pre-chilled glass homogenizer with a known volume of a suitable extraction solution (e.g., 10 volumes of 0.6 M perchloric acid).

  • Centrifuge the homogenate at, for example, 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • Neutralize the supernatant with a potassium carbonate solution.

  • Centrifuge again to pellet the potassium perchlorate precipitate.

  • The resulting supernatant is ready for sorbitol analysis.

Quantification of Sorbitol by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

  • HPLC System: An isocratic HPLC system equipped with a refractive index (RI) detector.

  • Column: A column suitable for sugar alcohol separation, such as a calcium cation-exchange resin column (e.g., 7.9 mm i.d. x 300 mm).

  • Mobile Phase: HPLC-grade water.

  • Flow Rate: 0.6 - 0.8 mL/min.

  • Column Temperature: 65 - 85°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of D-sorbitol in HPLC-grade water (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).

    • Include an internal standard (e.g., xylitol) in both the standards and samples to correct for injection volume variability.

  • Sample Analysis:

    • Filter the prepared lens extracts through a 0.45 µm syringe filter.

    • Inject the filtered samples and standards onto the HPLC system.

  • Data Analysis:

    • Identify the sorbitol peak in the chromatograms based on the retention time of the sorbitol standard.

    • Integrate the peak areas for sorbitol and the internal standard.

    • Construct a standard curve by plotting the ratio of the sorbitol peak area to the internal standard peak area against the known sorbitol concentrations.

    • Calculate the sorbitol concentration in the lens samples using the standard curve.

    • Express the final sorbitol concentration as µmol per gram of wet lens weight.

References

Troubleshooting & Optimization

Ponalrestat Phase III Discontinuation: A Technical FAQ for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance regarding the discontinuation of Ponalrestat in Phase III clinical trials for diabetic neuropathy.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of this compound in Phase III clinical trials?

The primary reason for the discontinuation of this compound in Phase III trials was a demonstrated lack of efficacy . Multiple large-scale, long-term, randomized, double-blind, placebo-controlled studies concluded that this compound did not produce statistically significant improvements in the symptoms or electrophysiological parameters of diabetic neuropathy when compared to placebo.[1][2][3]

Q2: Were there any safety concerns that contributed to the discontinuation of this compound?

No, the discontinuation of this compound was not primarily driven by safety concerns. Clinical trials consistently reported that this compound was well-tolerated by patients, with no significant adverse reactions observed.[3][4]

Q3: Did this compound show any potential benefits in any patient subgroups?

While the overall results were negative, one study, the United Kingdom/Scandinavian this compound Trial, noted a potential minor benefit in autonomic nerve function. In a subgroup of patients with abnormal heart rate reaction to standing, this compound appeared to ameliorate the deterioration seen in the placebo group.[1] However, this finding was not sufficient to outweigh the overall lack of efficacy in peripheral nerve function.[1]

Q4: What were the key endpoints measured in the this compound Phase III trials?

The primary endpoints in the this compound Phase III trials typically included:

  • Nerve Conduction Velocity (NCV): Measurements of motor and sensory nerve conduction in various nerves, such as the peroneal, median, and sural nerves.[1][3]

  • Vibration Perception Threshold (VPT): A quantitative measure of sensory function.[1][2]

  • Neuropathic Symptom Scores: Patient-reported outcomes assessing symptoms like pain, numbness, and paresthesia.[2][3]

  • Tests of Autonomic Function: Including heart rate variation and response to standing.[1][3]

Q5: What does the failure of this compound and other aldose reductase inhibitors (ARIs) suggest for future research in diabetic neuropathy?

The lack of success with this compound and other ARIs has led to several considerations for future research. One key takeaway is that intervention at a more advanced stage of diabetic neuropathy may be less effective.[3] Future trials may need to focus on patients at earlier stages of the disease to prevent progression rather than reverse existing damage. Additionally, the design of clinical trials for diabetic neuropathy has been highlighted as a critical factor, with suggestions that longer trial durations and larger patient populations may be necessary to demonstrate efficacy.[5]

Troubleshooting Guide for Experimental Design

Issue: Difficulty in observing a therapeutic effect with aldose reductase inhibitors in preclinical models.

Possible Cause & Solution:

  • Timing of Intervention: The polyol pathway's contribution to nerve damage may be more significant in the early stages of diabetes. Consider initiating treatment with the aldose reductase inhibitor at the onset of hyperglycemia in your animal model.

  • Model Selection: The choice of animal model and the specific type of diabetes (Type 1 vs. Type 2) can influence the outcomes. Ensure the selected model is appropriate for studying the specific aspects of diabetic neuropathy you are investigating.

  • Endpoint Selection: Relying on a single endpoint may not provide a complete picture. A combination of electrophysiological, behavioral, and histological assessments is recommended to evaluate the efficacy of the intervention comprehensively.

Data Summary

The following tables summarize the key findings from representative this compound Phase III clinical trials.

Table 1: Overview of Key this compound Phase III Clinical Trials

Trial Name/IdentifierDurationNumber of PatientsDosageKey Finding
United Kingdom/Scandinavian this compound Trial18 Months259600 mg/dayNo beneficial effect on peripheral nerve function; potential amelioration of autonomic nerve function deterioration.[1]
Florkowski et al. (1991)24 Weeks54300 or 600 mg/dayNo significant changes in symptoms or nerve conduction velocity compared to placebo.[2]
Krentz et al. (1992)12 Months50600 mg/dayNo significant differences in motor or sensory nerve conduction velocities, vibration perception thresholds, or symptom scores compared to placebo.[3]

Table 2: Quantitative Outcomes from a 24-Week this compound Trial

ParameterThis compound (600 mg) - BaselineThis compound (600 mg) - 24 WeeksPlacebo - BaselinePlacebo - 24 Weeks
Posterior Tibial Nerve Conduction Velocity (m/s)34.5 ± 6.136.2 ± 6.835.3 ± 4.933.4 ± 4.0

Data from Florkowski et al. (1991). Changes were not statistically significant (NS).[2]

Experimental Protocols

Protocol: Representative Phase III, Randomized, Double-Blind, Placebo-Controlled Trial of this compound in Patients with Diabetic Neuropathy

  • Patient Population:

    • Inclusion criteria typically included patients with a confirmed diagnosis of diabetes mellitus (Type 1 or 2) and symptomatic distal symmetrical peripheral neuropathy.

    • Objective evidence of neuropathy was often required, such as abnormal nerve conduction velocities or vibration perception thresholds.[1][3]

    • Exclusion criteria often included other causes of neuropathy and severe, advanced neuropathy where reversal of damage was considered unlikely.[2]

  • Study Design:

    • A multicenter, randomized, double-blind, parallel-group, placebo-controlled design was commonly employed.[1][3]

    • Following a screening period, eligible patients were randomly assigned to receive either this compound (typically 600 mg once daily) or a matching placebo.[1][3]

    • The treatment duration in these pivotal trials was long-term, ranging from 12 to 18 months.[1][3]

  • Efficacy Assessments:

    • A battery of neurophysiological and sensory tests was conducted at baseline and at regular intervals throughout the study (e.g., every 6 months).

    • These tests included:

      • Motor and sensory nerve conduction velocity studies of the median, ulnar, peroneal, and sural nerves.[1][3]

      • Vibration perception threshold measurements at various sites.[1][2]

      • Assessment of autonomic nerve function through tests like heart rate variability during deep breathing and the 30:15 ratio on standing.[1]

    • Patient-reported neuropathic symptom scores were also collected.[3]

  • Safety Monitoring:

    • Adverse events were monitored and recorded at each study visit.

    • Laboratory safety tests, including hematology and blood chemistry, were performed periodically.

    • Glycemic control (e.g., HbA1c) was also monitored to ensure it remained stable and comparable between the treatment and placebo groups.[3]

  • Statistical Analysis:

    • The primary analysis was typically an intention-to-treat analysis of the change from baseline in the key efficacy endpoints between the this compound and placebo groups.

    • Appropriate statistical tests were used to compare the means or medians of the outcome measures.

Visualizations

Aldose_Reductase_Pathway cluster_n cluster_nad Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP AldoseReductase Aldose Reductase NADPH->AldoseReductase NAD NAD+ NADH NADH NAD->NADH SorbitolDehydrogenase Sorbitol Dehydrogenase NAD->SorbitolDehydrogenase This compound This compound This compound->AldoseReductase Inhibits AldoseReductase->NADP SorbitolDehydrogenase->NADH

Caption: The Polyol Pathway and the Mechanism of Action of this compound.

Ponalrestat_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Ponalrestat_Arm This compound Treatment (e.g., 600 mg/day) Randomization->Ponalrestat_Arm Placebo_Arm Placebo Treatment Randomization->Placebo_Arm FollowUp Follow-up Assessments (e.g., 6, 12, 18 months) Ponalrestat_Arm->FollowUp Placebo_Arm->FollowUp Data_Analysis Data Analysis (Efficacy and Safety Endpoints) FollowUp->Data_Analysis Results Trial Results (Lack of Efficacy) Data_Analysis->Results

Caption: A simplified workflow of a typical this compound Phase III clinical trial.

References

Ponalrestat: Unraveling the Discrepancy Between Preclinical Promise and Clinical Failure in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This document addresses the critical question of why Ponalrestat, a potent aldose reductase inhibitor, failed to demonstrate significant clinical benefits in long-term studies for diabetic complications, despite a strong preclinical rationale. This resource is intended for researchers, scientists, and drug development professionals to understand the nuances of this compound's development and the broader challenges in targeting the polyol pathway.

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the enzyme aldose reductase (ALR2).[1] In hyperglycemic conditions, such as diabetes, excess glucose is shunted into the polyol pathway. ALR2 catalyzes the first and rate-limiting step of this pathway, converting glucose to sorbitol. The accumulation of intracellular sorbitol is thought to create osmotic stress and contribute to the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy. By inhibiting ALR2, this compound was expected to prevent sorbitol accumulation and thereby ameliorate or prevent these long-term complications.

Q2: Did this compound effectively inhibit aldose reductase in clinical trials?

A2: Yes, preclinical and some clinical data indicated that this compound effectively inhibited aldose reductase. For instance, studies in diabetic rats showed that this compound treatment normalized the glomerular sorbitol content.[2] However, this biochemical efficacy did not translate into clinical benefits.

Q3: Why did this compound fail to show a significant benefit for diabetic neuropathy in long-term studies?

A3: Multiple long-term, randomized, placebo-controlled clinical trials investigating this compound for diabetic neuropathy consistently failed to demonstrate statistically significant improvements in clinical endpoints. While some studies noted minor, non-significant trends toward improvement in specific parameters like vibration perception threshold or heart rate variability, the overall results were disappointing.[3] For example, a 12-month study found no beneficial effects on symptoms or electrophysiological parameters in patients with diabetic neuropathy.[4] Another 52-week trial also reported no significant differences in motor or sensory nerve conduction velocities, vibration perception thresholds, or autonomic function between the this compound and placebo groups.[5]

Q4: What were the findings of long-term studies on this compound for diabetic retinopathy?

A4: Similar to the neuropathy trials, long-term studies of this compound for diabetic retinopathy did not show a clinically significant effect on the progression of the disease. In one 18-month, double-masked, placebo-controlled trial, this compound (600 mg/day) did not halt the progression of diabetic retinopathy as evaluated by the Early Treatment Diabetic Retinopathy Study (ETDRS) classification.[6] Although a statistically significant increase in the number of microaneurysms was observed only in the placebo group, this isolated finding was not sufficient to demonstrate overall efficacy.[6]

Q5: Was the failure of this compound due to a lack of specificity for aldose reductase (ALR2)?

A5: There is conflicting information on this topic in the broader literature. However, a detailed biochemical analysis suggests that this compound is a highly potent and specific inhibitor of ALR2, with a selectivity of 390- to 7,800-fold for ALR2 over the closely related enzyme aldehyde reductase (ALR1).[1] This high selectivity makes it less likely that off-target effects or lack of specificity were the primary reasons for its clinical trial failures. The failure is more likely attributable to the complexity of diabetic complications, where the polyol pathway may be one of several contributing factors, and its inhibition alone is insufficient to reverse or prevent clinical disease progression.

Troubleshooting Guide for Aldose Reductase Inhibitor (ARI) Experiments

This guide provides insights into potential issues and considerations when designing and interpreting experiments with ARIs like this compound.

  • Issue: Lack of correlation between biomarker modulation (e.g., sorbitol reduction) and clinical outcome.

    • Troubleshooting:

      • Consider the multifactorial nature of diabetic complications. Other pathways, such as the formation of advanced glycation end products (AGEs), oxidative stress, and inflammation, play significant roles. Targeting only the polyol pathway may be insufficient.

      • Evaluate the timing of intervention. ARIs may be more effective in preventing the onset of complications rather than reversing established disease. Clinical trials often enroll patients with existing, and possibly irreversible, neuropathy or retinopathy.[5]

      • Assess the duration of the study. It is possible that trials were not long enough to observe a significant clinical benefit, especially for slowly progressing conditions like diabetic neuropathy.[3]

  • Issue: Difficulty in demonstrating statistically significant efficacy in clinical trials.

    • Troubleshooting:

      • Refine patient selection criteria. Future trials could focus on earlier stages of diabetic complications.

      • Improve the sensitivity and reproducibility of clinical endpoints. Some studies have highlighted the poor reproducibility of neurophysiological techniques as a potential confounding factor.[5]

      • Ensure adequate statistical power. Studies may require a larger number of participants and a longer duration to detect clinically meaningful differences.[3]

Quantitative Data Summary

Table 1: this compound Clinical Trial Outcomes in Diabetic Neuropathy

Trial EndpointThis compound GroupPlacebo Groupp-valueOutcome
Posterior Tibial Nerve Conduction Velocity (m/s) at 24 weeks 34.5 ± 6.1 (baseline) -> 36.2 ± 6.8 (24 wks)35.3 ± 4.9 (baseline) -> 33.4 ± 4.0 (24 wks)NSNo significant improvement.
Heart Rate Variation and E/I Ratio at 6 months Trend towards improvementNo improvementP = 0.06Not statistically significant.[4]
Motor and Sensory Nerve Conduction at 12 months No significant changeNo significant changeNSNo significant difference between groups.[4]
Vibration Perception Thresholds at 52 weeks No significant changeNo significant changeNSNo significant difference between groups.[5]

Table 2: this compound Clinical Trial Outcomes in Diabetic Retinopathy

Trial EndpointThis compound GroupPlacebo Groupp-valueOutcome
Progression of Retinopathy (ETDRS classification) at 18 months Significant progressionSignificant progressionp = 0.96No difference in progression between groups.[6]
Change in Microaneurysm Count at 18 months 10.3 ± 1.4 -> 12.7 ± 1.45.6 ± 1.2 -> 10.5 ± 1.3< 0.05 (for placebo group increase)Increase was statistically significant only in the placebo group, but this did not translate to overall efficacy.[6]

Experimental Protocols

Methodology for a Representative this compound Diabetic Neuropathy Clinical Trial

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients with a diagnosis of diabetes mellitus and symptomatic peripheral neuropathy. Inclusion criteria often specified a minimum nerve conduction velocity to select for patients with potentially reversible neuropathy.[5]

  • Intervention:

    • Treatment Group: this compound 600 mg administered orally once daily.

    • Control Group: Placebo administered orally once daily.

  • Duration: Typically 12 to 18 months, often including a placebo run-in phase.[3][4]

  • Primary Endpoints:

    • Change from baseline in nerve conduction velocities (e.g., motor and sensory nerves in the upper and lower limbs).

    • Change from baseline in vibration perception thresholds.

  • Secondary Endpoints:

    • Changes in autonomic nerve function (e.g., heart rate variability).

    • Patient-reported symptom scores.

    • Safety and tolerability assessments.

  • Statistical Analysis: Comparison of the change from baseline in the primary and secondary endpoints between the this compound and placebo groups using appropriate statistical tests (e.g., t-tests, ANCOVA).

Visualizations

Polyol_Pathway Glucose Glucose (High) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose This compound This compound This compound->ALR2 Inhibition ALR2->Sorbitol NADPH -> NADP+ SDH->Fructose NAD+ -> NADH Complications Diabetic Complications (Neuropathy, Retinopathy) OsmoticStress->Complications

Caption: The Polyol Pathway and the Mechanism of this compound.

Clinical_Trial_Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Assessments (Nerve Conduction, etc.) InformedConsent->Baseline Randomization Randomization Baseline->Randomization PonalrestatArm This compound Treatment Arm Randomization->PonalrestatArm PlaceboArm Placebo Control Arm Randomization->PlaceboArm FollowUp Follow-up Visits (e.g., 6, 12, 18 months) PonalrestatArm->FollowUp PlaceboArm->FollowUp Endpoint Endpoint Measurements (Efficacy and Safety) FollowUp->Endpoint DataAnalysis Statistical Analysis Endpoint->DataAnalysis Results Results Interpretation DataAnalysis->Results Conclusion Conclusion on Efficacy Results->Conclusion

Caption: A typical workflow for a this compound clinical trial.

References

Technical Support Center: Investigating Potential Off-Target Effects of Ponalrestat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Ponalrestat.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known off-target activity?

This compound is a potent inhibitor of Aldose Reductase (ALR2), an enzyme in the polyol pathway that converts glucose to sorbitol.[1][2] Increased activity of ALR2 is linked to diabetic complications.[2] The most well-characterized off-target is Aldehyde Reductase (ALR1), which shares structural homology with ALR2.[1][3] However, this compound's inhibitory activity against ALR1 is significantly lower than against ALR2.[1]

Q2: Why is investigating off-target effects of this compound important, even though it showed a high degree of selectivity for ALR2 in initial studies?

While this compound is highly selective for ALR2 over ALR1, comprehensive off-target profiling is crucial for a complete understanding of its pharmacological profile.[1] Off-target interactions can lead to unexpected cellular effects, toxicities, or even opportunities for drug repositioning. Although clinical trials of this compound were discontinued due to a lack of efficacy, understanding its full interaction landscape is valuable for the development of future aldose reductase inhibitors and for interpreting any preclinical or clinical data.

Q3: What are some common side effects observed with the broader class of aldose reductase inhibitors that might suggest potential off-target effects?

Some aldose reductase inhibitors have been associated with side effects such as hypersensitivity reactions (rash, fever), impaired kidney or liver function, and in the case of Sorbinil, severe allergic reactions.[4] While not all of these were observed with this compound, they highlight the potential for this class of drugs to interact with unintended targets and trigger adverse events.

Q4: What are the recommended initial steps for a broad, unbiased screen of this compound's off-target effects?

For a comprehensive and unbiased assessment, a combination of in vitro and cellular approaches is recommended. A large-panel kinase screen is a good starting point, as kinases are common off-targets for small molecules.[5][6][7][8][9] This can be followed by chemical proteomics approaches to identify protein interactions in a more physiological context.

Troubleshooting Guides

Kinase Profiling Assays
Issue Potential Cause Troubleshooting Step
High background signal or false positives. - Non-specific binding of this compound to assay components. - this compound interfering with the detection method (e.g., fluorescence).- Run control experiments without the kinase to assess non-specific effects. - Use an orthogonal assay with a different detection method to validate hits.
No significant inhibition of any kinases observed. - this compound concentration is too low. - this compound is not a potent kinase inhibitor.- Test a wider range of this compound concentrations. - Confirm the compound's integrity and purity.
Inconsistent results between different kinase profiling platforms. - Differences in assay formats (e.g., biochemical vs. cellular). - Variations in the specific kinase constructs or assay conditions used by different vendors.- Carefully compare the methodologies of the platforms. - Validate key findings in-house using orthogonal assays.
Chemical Proteomics
Issue Potential Cause Troubleshooting Step
Low yield of identified proteins. - Inefficient immobilization of this compound. - Insufficient protein concentration in the lysate. - Suboptimal lysis conditions.- Confirm successful immobilization of the this compound bait. - Optimize protein extraction and lysis buffers. - Increase the amount of starting material.
High number of non-specific binders. - Hydrophobic interactions between proteins and the affinity matrix. - Insufficient washing steps.- Increase the stringency of the wash buffers (e.g., add low concentrations of detergents). - Include a control experiment with a mock-immobilized matrix.
Difficulty validating hits from the screen. - Indirect interactions (protein complexes). - Weak or transient interactions.- Use orthogonal methods like Cellular Thermal Shift Assay (CETSA) or surface plasmon resonance (SPR) for validation. - Perform dose-response experiments to confirm a direct interaction.
Cellular Thermal Shift Assay (CETSA)
Issue Potential Cause Troubleshooting Step
No thermal shift observed for the target protein. - this compound does not bind to the target in the cellular environment. - The target protein is not stable enough for a clear melting curve. - The antibody for Western blotting is not specific or sensitive enough.- Confirm target engagement with an alternative method if possible. - Optimize the temperature range and heating time. - Validate the antibody and optimize Western blotting conditions.
High variability between replicates. - Inconsistent heating of samples. - Variability in cell lysis and protein extraction.- Use a PCR cycler with a thermal gradient for precise temperature control. - Ensure consistent sample handling and processing.
Shift in the melting curve in the opposite direction (destabilization). - this compound binding destabilizes the protein target.- This can be a valid biological outcome. Confirm with further experiments to understand the mechanism.

Quantitative Data Summary

Target Inhibitor Inhibition Constant (Ki) Assay Conditions
Aldose Reductase (ALR2)This compound7.7 nMBovine lens ALR2, pure noncompetitive with respect to glucose.[1]
Aldehyde Reductase (ALR1)This compoundKi = 60 µM, Kies = 3 µMBovine kidney ALR1, mixed noncompetitive when glucuronate is varied.[1]

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration for screening is 10 µM.

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a large panel of active human kinases (e.g., Eurofins, Reaction Biology, Promega).

  • Assay Format: Select a radiometric or fluorescence-based assay format.

  • Assay Execution: The service provider will perform the assays according to their established protocols, typically involving the incubation of each kinase with this compound and the appropriate substrate and cofactors.

  • Data Analysis: The percentage of inhibition for each kinase at the tested this compound concentration will be reported. For significant hits (e.g., >50% inhibition), determine the IC50 value by testing a range of this compound concentrations.

Protocol 2: Chemical Proteomics using Affinity Purification

Objective: To identify the direct and indirect binding partners of this compound in a cellular context.

Methodology:

  • Bait Preparation: Synthesize a this compound analog with a linker for immobilization onto affinity beads (e.g., NHS-activated sepharose beads). A control with no immobilized compound should also be prepared.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a human lens epithelial cell line) and prepare a native cell lysate.

  • Affinity Purification: Incubate the cell lysate with the this compound-immobilized beads and the control beads.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound beads to the control beads to identify specific interactors.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of a potential off-target protein by this compound in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a specific concentration of this compound.

  • Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation. A thermal cycler is ideal for precise temperature control.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

Ponalrestat_Signaling_Pathway cluster_polyol Polyol Pathway cluster_off_target Potential Off-Target Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 (Aldose Reductase) Target of this compound Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Aldehydes Aldehydes Alcohols Alcohols Aldehydes->Alcohols ALR1 (Aldehyde Reductase) Known Off-Target This compound This compound ALR2 (Aldose Reductase)\nTarget of this compound ALR2 (Aldose Reductase) Target of this compound This compound->ALR2 (Aldose Reductase)\nTarget of this compound Inhibition ALR1 (Aldehyde Reductase)\nKnown Off-Target ALR1 (Aldehyde Reductase) Known Off-Target This compound->ALR1 (Aldehyde Reductase)\nKnown Off-Target Weak Inhibition

Caption: this compound's primary and off-target pathways.

Off_Target_Workflow cluster_screening Screening cluster_validation Validation start Start: Hypothesis Generation broad_screen Broad Unbiased Screening start->broad_screen kinome Kinome Profiling broad_screen->kinome proteomics Chemical Proteomics broad_screen->proteomics validation Hit Validation cetsa Cellular Thermal Shift Assay (CETSA) validation->cetsa spr Surface Plasmon Resonance (SPR) validation->spr enzyme In Vitro Enzyme Assays validation->enzyme mechanism Mechanism of Action Studies end End: Off-Target Profile mechanism->end kinome->validation proteomics->validation cetsa->mechanism spr->mechanism enzyme->mechanism

Caption: Experimental workflow for off-target identification.

References

Ponalrestat in Advanced Diabetic Neuropathy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Ponalrestat in experimental models of advanced diabetic neuropathy. The content is designed to assist researchers in designing experiments, interpreting data, and understanding the limitations of targeting the polyol pathway in this complex disease state.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during preclinical research with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific, non-competitive inhibitor of the enzyme aldose reductase (ALR2).[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2][3] Under hyperglycemic conditions, increased flux through this pathway is believed to contribute to the pathogenesis of diabetic complications, including neuropathy.[2]

Q2: Why did this compound fail in clinical trials for advanced diabetic neuropathy despite being a potent aldose reductase inhibitor?

A2: The failure of this compound and other aldose reductase inhibitors in clinical trials for advanced diabetic neuropathy is attributed to several key factors:

  • Irreversible Nerve Damage: In advanced stages of diabetic neuropathy, significant and likely irreversible structural damage to nerve fibers has already occurred.[4] Inhibiting a single metabolic pathway may not be sufficient to repair this existing damage.

  • Multifactorial Pathogenesis: Diabetic neuropathy is a complex condition with multiple contributing factors beyond the polyol pathway. Other significant mechanisms include the formation of advanced glycation end-products (AGEs), oxidative stress, inflammation, and microvascular insufficiency. Targeting only the polyol pathway does not address these other critical pathogenic processes.

  • Focus on Prevention vs. Reversal: Aldose reductase inhibitors may be more effective in preventing or slowing the progression of early-stage neuropathy rather than reversing established, advanced nerve damage.[4][5][6]

Q3: What were the key outcomes of the major clinical trials involving this compound for diabetic neuropathy?

A3: Clinical trials of this compound in patients with chronic symptomatic diabetic neuropathy generally failed to show a significant benefit over placebo. For instance, a 12-month study found no significant differences in motor or sensory nerve conduction velocities, vibration perception thresholds, or symptom scores between the this compound and placebo groups.[4] Another 18-month trial also reported no beneficial effect of this compound on these parameters.[7]

Troubleshooting Experimental Results

Problem 1: I am not observing a significant improvement in nerve conduction velocity (NCV) in my diabetic animal model after treatment with this compound.

  • Possible Cause 1: Advanced Stage of Neuropathy. The animal model may have already developed advanced, irreversible nerve damage.

    • Recommendation: Consider initiating this compound treatment at an earlier stage of diabetes in the animal model to assess its potential for preventing or slowing the progression of neuropathy.

  • Possible Cause 2: Insufficient Drug Exposure. The dose of this compound may not be sufficient to achieve adequate inhibition of aldose reductase in the nerve tissue.

    • Recommendation: Perform pharmacokinetic and pharmacodynamic studies to determine the optimal dose of this compound in your specific animal model. Measure sorbitol levels in nerve tissue to confirm target engagement.

  • Possible Cause 3: Model-Specific Pathophysiology. The specific animal model used may have a form of diabetic neuropathy that is less dependent on the polyol pathway.

    • Recommendation: Characterize the underlying pathogenic mechanisms in your animal model. Consider using a model where the role of the polyol pathway is well-established. Rodent models of type 1 and type 2 diabetes reliably show functional disorders of the early human condition, including slowing of motor and sensory nerve conduction velocities.[8][9]

Problem 2: I am seeing conflicting results between different functional assessments in my this compound-treated animals (e.g., improvement in thermal sensitivity but not in NCV).

  • Possible Cause: Differential Effects on Nerve Fiber Types. this compound may have a more pronounced effect on small, unmyelinated C-fibers (involved in thermal sensation) than on large, myelinated A-fibers (which primarily determine NCV).

    • Recommendation: Utilize a battery of functional tests that assess both large and small nerve fiber function. In addition to NCV, consider assessing intraepidermal nerve fiber density (IENFD) as a structural marker of small fiber neuropathy.

Problem 3: My in vitro experiments show potent inhibition of aldose reductase by this compound, but my in vivo results are disappointing.

  • Possible Cause: Poor Bioavailability or Tissue Penetration. this compound may have poor oral bioavailability or may not adequately penetrate the nerve tissue to reach its target.

    • Recommendation: Conduct pharmacokinetic studies to assess the bioavailability and tissue distribution of this compound in your animal model.

  • Possible Cause 2: Off-Target Effects. While this compound is a specific inhibitor of ALR2, the possibility of off-target effects in a complex biological system cannot be entirely ruled out.[1]

    • Recommendation: Investigate potential off-target effects of this compound in your experimental system.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from key clinical trials of this compound in patients with diabetic neuropathy.

Table 1: Change in Posterior Tibial Nerve Conduction Velocity (NCV) over 24 Weeks

Treatment GroupBaseline NCV (m/s) (Mean ± SD)24-Week NCV (m/s) (Mean ± SD)Change from Baseline (m/s)
Placebo35.3 ± 4.933.4 ± 4.0-1.9
This compound (300 mg/day)37.6 ± 5.637.2 ± 8.7-0.4
This compound (600 mg/day)34.5 ± 6.136.2 ± 6.8+1.7

Data from a study in patients with chronic symptomatic diabetic peripheral neuropathy. No statistically significant differences were observed between the groups.[6]

Table 2: Nerve Conduction Velocity (NCV) and Vibration Perception Threshold (VPT) over 18 Months

ParameterTreatment GroupBaseline (Mean ± SD)18 Months (Mean ± SD)
Sural Sensory NCV (m/s)This compound39.53 ± 6.0140.51 ± 6.13
Placebo38.55 ± 5.1639.80 ± 4.82
Peroneal Motor NCV (m/s)This compound37.10 ± 3.4637.41 ± 4.38
Placebo36.89 ± 3.0037.25 ± 3.49
Vibration Perception Threshold (Toe)This compoundNot ReportedNo beneficial effect
PlaceboNot ReportedClinically meaningful deterioration

Data from a multicenter trial in patients with peripheral neuropathy. This compound showed no improvement in NCV, and the placebo arm showed a slight improvement.[7][10]

Key Experimental Protocols

Detailed methodologies for key experiments cited in the troubleshooting and FAQ sections are provided below.

Protocol 1: Measurement of Nerve Conduction Velocity (NCV) in Rats

Objective: To assess the functional integrity of large myelinated nerve fibers.

Materials:

  • Anesthetized rat (e.g., with ketamine/xylazine)

  • Nerve conduction recording equipment (e.g., Nicolet VikingQuest)

  • Subdermal needle electrodes

  • Warming lamp and pad to maintain body temperature at 37°C

Procedure:

  • Anesthesia and Temperature Control: Anesthetize the rat and maintain its body temperature at 37°C using a warming lamp and pad.

  • Sciatic-Tibial Motor NCV:

    • Place stimulating electrodes at the sciatic notch and the ankle.

    • Place recording electrodes on the plantar muscles of the foot.

    • Deliver a supramaximal stimulus at both stimulation sites and record the resulting compound muscle action potentials (CMAPs).

    • Measure the latency of the CMAP from each stimulation site.

    • Calculate the NCV by dividing the distance between the two stimulating electrodes by the difference in latencies.

  • Sural Sensory NCV:

    • Place stimulating electrodes at the ankle over the sural nerve.

    • Place recording electrodes on the fourth and fifth digits.

    • Deliver a supramaximal stimulus and record the sensory nerve action potential (SNAP).

    • Measure the latency of the SNAP.

    • Calculate the NCV by dividing the distance between the stimulating and recording electrodes by the latency.

Protocol 2: Assessment of Intraepidermal Nerve Fiber Density (IENFD) in Mice

Objective: To quantify the density of small, unmyelinated nerve fibers in the skin as a measure of small fiber neuropathy.

Materials:

  • Mouse footpad tissue

  • 2% Zamboni's fixative

  • 30% sucrose solution

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Primary antibody: Rabbit anti-PGP9.5

  • Secondary antibody: AlexaFluor 488 anti-rabbit

  • Confocal microscope

Procedure:

  • Tissue Preparation:

    • Excise the mouse footpad and fix in 2% Zamboni's fixative for 4-6 hours.

    • Cryoprotect the tissue by incubating in 30% sucrose overnight.

    • Embed the tissue in OCT compound and freeze.

  • Sectioning:

    • Cut 30µm thick sections using a cryostat.

  • Immunohistochemistry:

    • Block the sections for 1-2 hours.

    • Incubate with rabbit anti-PGP9.5 primary antibody overnight.

    • Wash and incubate with AlexaFluor 488 anti-rabbit secondary antibody.

  • Imaging and Quantification:

    • Image the sections using a confocal microscope.

    • Count the number of PGP9.5-positive nerve fibers that cross the dermal-epidermal junction.

    • Express the IENFD as the number of fibers per millimeter of epidermal length.

Protocol 3: Sorbitol Pathway Activity Assay in Tissues

Objective: To measure the levels of sorbitol and fructose in tissue samples to assess the activity of the polyol pathway.

Materials:

  • Tissue homogenates (e.g., from sciatic nerve)

  • Enzymatic spectrofluorometric assay kits for sorbitol and fructose

  • Luminescence spectrometer

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in an appropriate buffer.

    • Centrifuge to remove cellular debris.

  • Sorbitol and Fructose Measurement:

    • Use commercially available enzymatic spectrofluorometric assay kits to measure the concentrations of sorbitol and fructose in the tissue homogenates. These assays are typically based on the following principles:

      • Sorbitol: Sorbitol dehydrogenase is used to convert sorbitol to fructose, with the concomitant reduction of NAD+ to NADH. The fluorescence of NADH is then measured.

      • Fructose: Fructose dehydrogenase is used to oxidize fructose, with the reduction of a fluorometric probe.

  • Data Analysis:

    • Calculate the concentrations of sorbitol and fructose in the tissue samples based on a standard curve.

Visualizations

Signaling Pathway: The Polyol Pathway and its Consequences in Diabetic Neuropathy

Polyol_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_consequences Pathogenic Consequences Glucose High Intracellular Glucose AR Aldose Reductase (ALR2) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol Oxidative_Stress Oxidative Stress (NADPH Depletion) AR->Oxidative_Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs PKC Protein Kinase C (PKC) Activation Fructose->PKC Nerve_Damage Nerve Damage & Neuropathy Osmotic_Stress->Nerve_Damage Oxidative_Stress->Nerve_Damage AGEs->Nerve_Damage PKC->Nerve_Damage This compound This compound This compound->AR

Caption: The polyol pathway is activated during hyperglycemia, leading to the accumulation of sorbitol and fructose and subsequent pathogenic consequences that contribute to diabetic neuropathy. This compound inhibits aldose reductase, the initial enzyme in this pathway.

Experimental Workflow: Assessing this compound Efficacy in a Diabetic Rat Model

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Period cluster_assessment Functional and Structural Assessment cluster_biochemical Biochemical Analysis Induce_Diabetes Induce Diabetes in Rats (e.g., with Streptozotocin) Group_Allocation Allocate to Groups: - Diabetic + this compound - Diabetic + Vehicle - Non-Diabetic Control Induce_Diabetes->Group_Allocation Treatment Administer this compound or Vehicle (e.g., for 8-12 weeks) Group_Allocation->Treatment NCV Measure Nerve Conduction Velocity (Motor and Sensory) Treatment->NCV IENFD Assess Intraepidermal Nerve Fiber Density (Footpad Biopsy) Treatment->IENFD Behavioral Behavioral Testing (e.g., Thermal Sensitivity) Treatment->Behavioral Sorbitol_Assay Measure Nerve Tissue Sorbitol Levels Treatment->Sorbitol_Assay

Caption: A typical experimental workflow to evaluate the efficacy of this compound in a diabetic rat model of neuropathy, incorporating functional, structural, and biochemical assessments.

References

Validation & Comparative

A Comparative Analysis of Ponalrestat and Sorbinil: Inhibitory Potency Against Aldose Reductase

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of diabetic complications research, the inhibition of aldose reductase remains a critical therapeutic target. This enzyme is the first and rate-limiting step in the polyol pathway, which, under hyperglycemic conditions, contributes to the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy. Among the numerous aldose reductase inhibitors (ARIs) developed, Ponalrestat and Sorbinil have been subjects of extensive investigation. This guide provides a detailed comparison of their inhibitory potency, supported by experimental data, to aid researchers and drug development professionals in their understanding of these two key compounds.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of this compound and Sorbinil against aldose reductase has been quantified through various in vitro assays, primarily determining their IC50 and Ki values. The following table summarizes the key quantitative data for a direct comparison of their potency.

InhibitorChemical ClassTarget EnzymeIC50KiInhibition Mechanism
This compound Carboxylic Acid DerivativeAldose Reductase (ALR2)Not explicitly found7.7 nM[1]Pure noncompetitive with respect to glucose[1]
Sorbinil SpirohydantoinAldose Reductase (ALR2)0.26 µM (260 nM)[2]Not explicitly foundNot explicitly found

Note: IC50 and Ki values can vary depending on the assay conditions, substrate concentration, and enzyme source. The data presented here are from specific studies and should be considered in that context.

Aldose Reductase Signaling Pathway and Inhibition

Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol, a process catalyzed by aldose reductase. This accumulation, along with the concomitant depletion of NADPH and an increase in the NADH/NAD+ ratio, induces osmotic and oxidative stress, contributing to cellular damage and the progression of diabetic complications. This compound and Sorbinil act by directly inhibiting aldose reductase, thereby blocking the conversion of glucose to sorbitol and mitigating the downstream pathological effects.

AldoseReductasePathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Stress & Complications cluster_3 Inhibition Glucose High Glucose AR Aldose Reductase (ALR2) Glucose->AR Substrate Sorbitol Sorbitol AR->Sorbitol Catalyzes OxidativeStress Oxidative Stress (NADPH depletion, NADH increase) AR->OxidativeStress SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) OsmoticStress->Complications OxidativeStress->Complications This compound This compound This compound->AR Inhibits Sorbinil Sorbinil Sorbinil->AR Inhibits

Caption: The Aldose Reductase pathway under hyperglycemia and points of inhibition by this compound and Sorbinil.

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound and Sorbinil typically involves an in vitro enzyme assay. The following is a generalized protocol based on commonly used methods.

Objective: To determine the IC50 value of an inhibitor against aldose reductase.

Materials:

  • Purified or partially purified aldose reductase (e.g., from bovine lens)

  • NADPH (cofactor)

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 6.2)

  • Inhibitor stock solution (this compound or Sorbinil)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare working solutions of the buffer, NADPH, substrate, and a series of dilutions of the inhibitor.

  • Assay Mixture Preparation: In a cuvette, combine the potassium phosphate buffer, NADPH, and the desired concentration of the inhibitor.

  • Enzyme Addition: Add the aldose reductase enzyme solution to the cuvette to initiate the reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Start the reaction by adding the DL-glyceraldehyde substrate.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over a set period (e.g., 5 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ExperimentalWorkflow Start Start: Prepare Reagents AssaySetup Set up Assay Mixture (Buffer, NADPH, Inhibitor) Start->AssaySetup EnzymeAddition Add Aldose Reductase (Pre-incubation) AssaySetup->EnzymeAddition ReactionStart Initiate Reaction (Add Substrate) EnzymeAddition->ReactionStart Measurement Measure NADPH Oxidation (ΔAbsorbance at 340 nm) ReactionStart->Measurement DataAnalysis Calculate % Inhibition vs. [Inhibitor] Measurement->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Caption: A generalized experimental workflow for determining the IC50 of aldose reductase inhibitors.

In Vivo Efficacy

While in vitro data provides a direct measure of inhibitory potency, in vivo studies are crucial for evaluating the therapeutic potential of these compounds. Both this compound and Sorbinil have demonstrated efficacy in animal models of diabetes.

This compound: Studies in diabetic mice have shown that oral administration of this compound significantly reduces the accumulation of sorbitol in the lens.[3] This suggests that this compound can effectively inhibit aldose reductase in vivo and may help in preventing or delaying the onset of diabetic cataracts.

Sorbinil: Sorbinil has also been shown to reduce sorbitol accumulation in the sciatic nerve and lens of diabetic rats.[4] Its efficacy in animal models provided the rationale for its investigation in clinical trials for diabetic neuropathy and retinopathy.

Conclusion

Both this compound and Sorbinil are potent inhibitors of aldose reductase, a key enzyme in the pathogenesis of diabetic complications. Based on the available in vitro data, this compound (Ki = 7.7 nM) appears to be a more potent inhibitor than Sorbinil (IC50 = 260 nM). Both compounds have demonstrated in vivo efficacy in reducing sorbitol accumulation in animal models. However, the clinical development of many ARIs, including Sorbinil, has been hampered by issues such as limited efficacy in human trials and adverse side effects.[5] this compound, while showing high potency, also faced challenges in clinical development. The comparative data and experimental context provided in this guide offer a valuable resource for researchers continuing to explore the therapeutic potential of aldose reductase inhibition.

References

Ponalrestat: A Deep Dive into its Noncompetitive Inhibition of Aldose Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Ponalrestat's noncompetitive inhibition mechanism against aldose reductase (ALR2), a key enzyme implicated in diabetic complications. Through a detailed comparison with other aldose reductase inhibitors (ARIs), supported by experimental data and protocols, this document serves as a valuable resource for researchers in the field of diabetes and drug development.

This compound's Edge: A Pure Noncompetitive Mechanism

This compound stands out due to its potent and pure noncompetitive inhibition of ALR2 with respect to glucose.[1] This mode of action is significant because its efficacy is not diminished by the high glucose levels characteristic of hyperglycemia.[1] this compound binds to a site on the enzyme distinct from the substrate-binding site, meaning it does not compete with glucose or the cofactor NADPH for binding to ALR2.[1] This interaction leads to a decrease in the enzyme's catalytic efficiency without affecting its substrate binding affinity. The key kinetic parameters, the inhibition constant (Ki) and the inhibitor constant for the enzyme-substrate complex (Kies), for this compound's interaction with ALR2 have been determined to be equal (7.7 nM), confirming its pure noncompetitive nature.[1]

Comparative Analysis of Aldose Reductase Inhibitors

To better understand this compound's profile, this section compares its inhibitory mechanism and potency with other notable ARIs.

InhibitorInhibition MechanismTarget EnzymeKi (nM)IC50 (nM)
This compound Pure Noncompetitive [1]ALR2 [1]7.7 [1]-
EpalrestatNoncompetitive, Reversible[2]ALR2 (rat lens and human placenta)-10 - 26[3]
ZopolrestatNot specifiedNot specified194.8
TolrestatNot specifiedNot specified-23.9
SorbinilNot specifiedNot specified-700

Note: A lower Ki or IC50 value indicates a more potent inhibitor.

Experimental Validation of Noncompetitive Inhibition

The determination of an inhibitor's mechanism is crucial for its development. The following outlines a generalized experimental protocol for an enzyme kinetics assay to validate the noncompetitive inhibition of this compound.

Experimental Protocol: Aldose Reductase Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Km, Vmax, Ki, and Kies) of this compound's inhibition of aldose reductase.

Materials:

  • Purified human recombinant aldose reductase (ALR2)

  • NADPH (cofactor)

  • DL-glyceraldehyde (substrate)

  • This compound

  • Phosphate buffer (pH 6.2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Activity Assay: The activity of ALR2 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Determination of Km and Vmax:

    • Prepare a series of reaction mixtures containing a fixed concentration of ALR2 and varying concentrations of the substrate (DL-glyceraldehyde).

    • Initiate the reaction by adding NADPH.

    • Measure the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and maximum velocity (Vmax).

  • Inhibition Studies:

    • Perform the enzyme activity assay in the presence of several fixed concentrations of this compound.

    • For each this compound concentration, vary the substrate concentration as in the previous step.

    • Measure the initial reaction velocities.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (double reciprocal plots of 1/V₀ versus 1/[S]) for the data obtained with and without the inhibitor.

    • For a noncompetitive inhibitor, the lines on the Lineweaver-Burk plot will intersect on the x-axis, indicating that the Km is unchanged, while the Vmax is reduced.

    • The inhibition constants, Ki and Kies, can be determined by non-linear fitting of the velocity data to the equation for noncompetitive inhibition.[1] For pure noncompetitive inhibition, Ki will be equal to Kies.

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate the polyol pathway and the mechanism of noncompetitive inhibition.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose NADPH NADPH NADPH->AR NADP NADP NAD NAD NAD->SDH NADH NADH AR->Sorbitol AR->NADP SDH->Fructose SDH->NADH This compound This compound This compound->AR

The Polyol Pathway and the inhibitory action of this compound.

Noncompetitive_Inhibition cluster_0 Without Inhibitor cluster_1 With Noncompetitive Inhibitor E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat E_I Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E_I->EI + I ES_I Enzyme-Substrate Complex (ES) E_I->ES_I + S S_I Substrate (S) I Inhibitor (I) EI->E_I - I ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) EI->ESI + S ES_I->E_I - S ES_I->ESI + I ESI->EI - S ESI->ES_I - I

Mechanism of noncompetitive enzyme inhibition.

Conclusion

This compound's pure noncompetitive inhibition of aldose reductase presents a significant advantage in the context of hyperglycemia, making it a compelling candidate for the management of diabetic complications. This guide provides a foundational understanding of its mechanism, supported by comparative data and a generalized experimental framework. Further research into the specific structural interactions between this compound and ALR2 could provide even greater insights for the design of next-generation aldose reductase inhibitors.

References

Ponalrestat vs. Placebo for Diabetic Neuropathy: A Comparative Analysis of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ponalrestat and placebo in the treatment of diabetic neuropathy, drawing upon data from multiple randomized controlled trials (RCTs). The information presented is intended to support research, scientific evaluation, and drug development efforts in the field of diabetic complications.

Mechanism of Action: The Aldose Red reductase Pathway

Diabetic neuropathy is heavily linked to the polyol pathway, where the enzyme aldose reductase converts excess glucose into sorbitol.[1] This accumulation of sorbitol, along with a subsequent increase in fructose, is thought to contribute to nerve damage. This compound, an aldose reductase inhibitor, works by blocking this pathway, thereby aiming to prevent or mitigate the progression of neuropathy.

AldoseReductasePathway cluster_Cell Nerve Cell Glucose High Glucose (Hyperglycemia) AldoseReductase Aldose Reductase Glucose->AldoseReductase Substrate Sorbitol Sorbitol NerveDamage Nerve Damage Sorbitol->NerveDamage Osmotic Stress SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase Fructose Fructose Fructose->NerveDamage Advanced Glycation End Products This compound This compound This compound->AldoseReductase Inhibition AldoseReductase->Sorbitol Product SorbitolDehydrogenase->Fructose

Caption: Aldose reductase pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from RCTs comparing this compound with a placebo.

Table 1: Nerve Conduction Velocity (NCV)

Nerve conduction velocity is a key objective measure of nerve function.

Study (Year)Treatment GroupNerveBaseline NCV (m/s) (Mean ± SD)End-of-Study NCV (m/s) (Mean ± SD)Change from Baselinep-value vs. Placebo
Boulton et al. (1991) [1]This compound (300 mg)Posterior Tibial37.6 ± 5.637.2 ± 8.7-0.4NS
This compound (600 mg)Posterior Tibial34.5 ± 6.136.2 ± 6.8+1.7NS
PlaceboPosterior Tibial35.3 ± 4.933.4 ± 4.0-1.9-
MacLeod et al. (1992) [2]This compound (600 mg)Peroneal MotorNot specifiedNot specifiedNo significant difference>0.05
Ulnar MotorNot specifiedNot specifiedNo significant difference>0.05
Median MotorNot specifiedNot specifiedNo significant difference>0.05
Ulnar SensoryNot specifiedNot specifiedNo significant difference>0.05
Radial SensoryNot specifiedNot specifiedNo significant difference>0.05
PlaceboPeroneal MotorNot specifiedNot specifiedNo significant difference-
UK/Scandinavian this compound Trial (1992) [3]This compound (600 mg)Median, Peroneal, SuralNot specifiedNot specifiedNo beneficial effectNot specified
PlaceboMedian, Peroneal, SuralNot specifiedNot specifiedNo deterioration-

NS: Not Significant

Table 2: Vibration Perception Threshold (VPT)

VPT is a measure of large-fiber sensory nerve function.

Study (Year)Treatment GroupAssessment SiteBaseline VPT (Volts) (Mean)End-of-Study VPT (Volts) (Mean)Change from Baselinep-value vs. Placebo
MacLeod et al. (1992) [2]This compound (600 mg)Not specifiedNot specifiedNot specifiedNo significant difference>0.05
PlaceboNot specifiedNot specifiedNot specifiedNo significant difference-
Boulton et al. (1991) [1]This compound (300/600 mg)Great Toe & other sitesNot specifiedNot specifiedNo improvementNS
PlaceboGreat Toe & other sitesNot specifiedNot specifiedNo improvement-
Findlay et al. (1988) [4]This compoundFour sitesNot specifiedNot specifiedSignificant improvement<0.05
PlaceboFour sitesNot specifiedNot specifiedNot specified-

NS: Not Significant

Table 3: Symptom Scores and Adverse Events
Study (Year)Treatment GroupSymptom Score OutcomeKey Adverse Events
MacLeod et al. (1992) [2]This compound (600 mg)No significant difference in adjectival symptom scores.Well tolerated.
Placebo--
Boulton et al. (1991) [1]This compound (300/600 mg)No significant changes in symptoms of pain, numbness, or paresthesia.Not specified.
Placebo--
Findlay et al. (1988) [4]This compoundTrends towards improvement in symptom scores, but not statistically significant.No clinically important side-effects reported.
Placebo--

Experimental Protocols

The methodologies employed in the key RCTs are outlined below.

Typical Experimental Workflow of this compound RCTs

ExperimentalWorkflow cluster_Workflow RCT Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (NCV, VPT, Symptom Scores) InformedConsent->Baseline Randomization Randomization Baseline->Randomization PonalrestatArm This compound Group Randomization->PonalrestatArm PlaceboArm Placebo Group Randomization->PlaceboArm Treatment Double-Blind Treatment Period (e.g., 24-52 weeks) PonalrestatArm->Treatment PlaceboArm->Treatment FollowUp Follow-up Assessments (Interim and Final) Treatment->FollowUp DataAnalysis Data Analysis (Comparison of Outcomes) FollowUp->DataAnalysis Results Results Interpretation DataAnalysis->Results

Caption: A typical experimental workflow for this compound RCTs.

Patient Population
  • Inclusion Criteria: Most studies enrolled patients with a confirmed diagnosis of diabetes mellitus (Type 1 or 2) and chronic, symptomatic, distal symmetrical peripheral neuropathy.[1][2][4] A minimum peroneal motor nerve conduction velocity (e.g., >30 m/s) was sometimes required to include patients with potentially reversible neuropathy.[2]

  • Exclusion Criteria: Patients with severe neuropathy, as indicated by very low nerve conduction velocities or high vibration perception thresholds (e.g., >35 V at the great toe), were often excluded.[1] Other common exclusion criteria included other causes of neuropathy, significant renal or hepatic disease, and pregnancy.

Randomization and Blinding

The trials were typically randomized and double-blind, with patients allocated to receive either this compound or a matching placebo.[1][2][4] This design minimizes bias in treatment assignment and outcome assessment.

Dosage and Administration

This compound was administered orally. Common dosages investigated were 300 mg and 600 mg per day.[1] Treatment durations in the cited studies ranged from 24 to 52 weeks.[1][2]

Outcome Measures
  • Nerve Conduction Velocity (NCV): Standardized electrophysiological techniques were used to measure motor and sensory nerve conduction velocities in various peripheral nerves, most commonly the peroneal, tibial, median, ulnar, and sural nerves.[1][2]

  • Vibration Perception Threshold (VPT): A biothesiometer was typically used to quantify the threshold for vibration perception at standardized sites, such as the great toe.[1]

  • Symptom Scores: Neuropathy symptoms such as pain, numbness, and paresthesia were assessed using various scoring systems, including adjectival scales.[1][2]

  • Autonomic Function: Some studies also included tests of autonomic neuropathy, such as heart rate variability during deep breathing and blood pressure responses to standing.[2][4]

  • Safety Assessments: Adverse events were monitored and recorded throughout the trials. Glycemic control was also monitored to ensure it did not confound the results.[2]

Conclusion

The randomized controlled trials of this compound for diabetic neuropathy have yielded mixed results. While one study showed a significant improvement in vibration perception threshold, most larger and longer-term studies did not demonstrate a significant beneficial effect of this compound on nerve conduction velocities or symptom scores when compared to placebo.[1][2][3][4] The drug was generally well-tolerated. The lack of consistent efficacy may be due to a variety of factors, including the advanced stage of neuropathy in the study populations and the inherent challenges in measuring neurophysiological changes over the trial durations.[2] These findings underscore the complexity of treating diabetic neuropathy and highlight the need for further research into novel therapeutic strategies.

References

Ponalrestat Clinical Trials: A Comparative Review of Outcomes in Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ponalrestat, an aldose reductase inhibitor, has been the subject of numerous clinical investigations for its potential to mitigate the chronic complications of diabetes mellitus, primarily diabetic neuropathy and retinopathy. This guide provides a comparative analysis of the clinical outcomes from key this compound trials, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Mechanism of Action: The Polyol Pathway

This compound functions by inhibiting aldose reductase, a key enzyme in the polyol pathway. In hyperglycemic conditions, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol. Sorbitol accumulation within cells, along with the subsequent depletion of NADPH and myo-inositol, is implicated in the pathogenesis of diabetic complications through osmotic stress and impaired nerve function. By blocking aldose reductase, this compound aims to prevent the accumulation of sorbitol and thereby ameliorate tissue damage.

Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase CellularDamage Cellular Damage (Osmotic Stress, etc.) Sorbitol->CellularDamage Fructose Fructose This compound This compound This compound->AldoseReductase Inhibits AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP SorbitolDehydrogenase->Fructose NADH NADH SorbitolDehydrogenase->NADH NADPH NADPH NADPH->AldoseReductase NAD NAD+ NAD->SorbitolDehydrogenase

This compound inhibits aldose reductase in the polyol pathway.

Clinical Outcomes in Diabetic Neuropathy

This compound has been extensively studied for its effects on diabetic peripheral and autonomic neuropathy. The primary endpoints in these trials typically included changes in nerve conduction velocity (NCV), vibration perception thresholds (VPT), and assessments of autonomic function.

Summary of Key Trials in Diabetic Neuropathy
Trial ID/ReferencePatient PopulationDosageDurationKey Outcomes
Florkowski et al.54 patients with chronic symptomatic diabetic peripheral neuropathy300 mg or 600 mg daily24 weeksNo significant changes in symptoms of pain, numbness, or paresthesia. No improvements in VPT or thermal thresholds. No significant change in posterior tibial NCV.
Unnamed Trial50 patients with chronic symptomatic, distal symmetrical diabetic neuropathy600 mg daily52 weeksNo significant differences in motor (ulnar, median, peroneal) or sensory (ulnar, radial) NCV, VPT, or autonomic function tests compared to placebo.
UK/Scandinavian this compound Trial259 patients with peripheral neuropathy600 mg daily18 monthsNo overall beneficial effect on VPT, NCV, or nerve action potential amplitudes. Ameliorated deterioration in autonomic nerve function in patients with pre-existing autonomic neuropathy.
Unnamed Trial30 diabetic patients with established peripheral and autonomic neuropathyNot Specified16 weeksSignificant improvement in mean VPT. No significant changes in heart rate variability, blood pressure responses to standing, or symptom scores.
Experimental Protocols: Diabetic Neuropathy

Inclusion Criteria: Patients typically had a diagnosis of type 1 or type 2 diabetes with clinical evidence of symptomatic peripheral neuropathy. Specific inclusion criteria often involved abnormal nerve conduction studies (e.g., peroneal motor nerve conduction velocity < 40 m/s) or abnormal vibration perception thresholds.

Exclusion Criteria: Common exclusions were end-stage renal disease, severe cardiovascular disease, and other causes of neuropathy.

Efficacy Assessments:

  • Nerve Conduction Velocity (NCV): Motor and sensory NCVs were measured in various nerves, including the peroneal, tibial, median, ulnar, and sural nerves. Standardized surface electrode techniques were employed.

  • Vibration Perception Threshold (VPT): Assessed using a biothesiometer at sites such as the great toe and medial malleolus.

  • Autonomic Function Tests: Included assessments of heart rate variability during deep breathing (R-R interval variation) and blood pressure response to standing.

  • Symptom Scores: Patients' subjective symptoms of pain, numbness, and paresthesia were often recorded using validated questionnaires.

Neuropathy_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_assessment Outcome Assessment PatientPool Diabetic Patients with Symptomatic Neuropathy InclusionCriteria Inclusion Criteria Met? (e.g., abnormal NCV, VPT) PatientPool->InclusionCriteria ExclusionCriteria Exclusion Criteria Met? (e.g., other neuropathy causes) InclusionCriteria->ExclusionCriteria Yes Randomization Randomization ExclusionCriteria->Randomization No PonalrestatGroup This compound Randomization->PonalrestatGroup PlaceboGroup Placebo Randomization->PlaceboGroup NCV Nerve Conduction Velocity PonalrestatGroup->NCV VPT Vibration Perception Threshold PonalrestatGroup->VPT AutonomicTests Autonomic Function Tests PonalrestatGroup->AutonomicTests SymptomScores Symptom Scores PonalrestatGroup->SymptomScores PlaceboGroup->NCV PlaceboGroup->VPT PlaceboGroup->AutonomicTests PlaceboGroup->SymptomScores

Experimental workflow for this compound diabetic neuropathy trials.

Clinical Outcomes in Diabetic Retinopathy

The efficacy of this compound in slowing the progression of diabetic retinopathy has also been investigated, with mixed results.

Summary of a Key Trial in Diabetic Retinopathy
Trial ID/ReferencePatient PopulationDosageDurationKey Outcomes
Arauz-Pacheco et al.62 patients with diabetes mellitus600 mg daily18 monthsNo clinically significant effect on the progression of diabetic retinopathy as evaluated by the Early Treatment Diabetic Retinopathy Study (ETDRS) classification. No significant difference in the change of microaneurysm count category.
Experimental Protocol: Diabetic Retinopathy

Inclusion Criteria: Patients with type 1 or type 2 diabetes and varying degrees of non-proliferative diabetic retinopathy were enrolled.

Exclusion Criteria: Included patients with proliferative diabetic retinopathy or other significant ocular diseases.

Efficacy Assessment:

  • Fundus Photography: Seven-field stereoscopic fundus photographs were taken at baseline and at specified follow-up intervals.

  • ETDRS Classification: The severity of diabetic retinopathy was graded according to the Early Treatment Diabetic Retinopathy Study (ETDRS) classification scale, which provides a standardized method for assessing the progression of the disease based on the presence and severity of lesions such as microaneurysms, hemorrhages, and intraretinal microvascular abnormalities.

Safety and Tolerability

Across the reviewed clinical trials, this compound was generally reported to be well-tolerated. No clinically important side effects were frequently attributed to the treatment, and it was noted to have no significant effect on glycemic control.[1][2]

Conclusion

The clinical trial data for this compound presents a complex picture. In diabetic neuropathy, while some studies showed a modest improvement in specific parameters like vibration perception threshold, several larger and longer-term trials did not demonstrate a significant overall benefit in slowing the progression of nerve damage or improving symptoms compared to placebo. Similarly, in the context of diabetic retinopathy, the available evidence did not support a clinically significant effect of this compound in halting disease progression.

The lack of robust efficacy in these trials may be attributable to several factors, including the advanced stage of the disease in the enrolled patient populations and the inherent challenges in measuring the progression of diabetic complications. Despite its sound theoretical mechanism of action, the clinical translation of this compound's benefits has been limited. These findings underscore the complexities of treating diabetic microvascular complications and highlight the need for continued research into novel therapeutic strategies.

References

Ponalrestat in Diabetic Complications: A Head-to-Head Comparison of its Effects on Retinopathy vs. Neuropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ponalrestat, an aldose reductase inhibitor, has been investigated for its potential to mitigate diabetic complications by targeting the polyol pathway. This guide provides a comprehensive, data-driven comparison of this compound's efficacy in treating diabetic retinopathy versus diabetic neuropathy, drawing on key clinical and preclinical studies.

At a Glance: this compound's Efficacy

FeatureDiabetic RetinopathyDiabetic Neuropathy
Primary Mechanism Inhibition of aldose reductase to prevent sorbitol accumulation in retinal cells.[1][2][3]Inhibition of aldose reductase to prevent sorbitol accumulation in nerve cells.[4][5][6]
Overall Clinical Efficacy Generally considered to have no clinically significant effect on the progression of diabetic retinopathy in human trials.[7]Mixed results in human trials, with some studies showing modest improvements in specific parameters (e.g., vibration perception, autonomic function), while others report no significant benefit.[4][8][9][10]
Key Supporting Evidence A key clinical trial showed no significant difference in the progression of retinopathy between this compound and placebo groups.[7] While a statistically significant increase in microaneurysms was observed in the placebo group but not in the this compound group, this did not translate to overall clinical benefit.[7]Some studies reported statistically significant improvements in vibration perception threshold.[4] Another trial indicated a potential to ameliorate the deterioration of autonomic nerve function.[8] However, larger and longer studies found no overall improvement in peripheral nerve function or neuropathic symptoms.[8][9][10]
Animal Studies Aldose reductase inhibitors have shown promise in animal models by reducing microaneurysms, basement membrane thickening, and oxidative stress in the retina.[11]Preclinical studies in diabetic rats demonstrated that this compound could partially prevent nerve conduction slowing and axonal degeneration.[12]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key clinical trials investigating this compound's effects on diabetic retinopathy and neuropathy.

Table 1: this compound in Diabetic Retinopathy - Key Clinical Trial Data
ParameterThis compound GroupPlacebo Groupp-valueStudy
Progression of Retinopathy (ETDRS classification)Significant progression observedSignificant progression observed0.96 (between groups)Arauz-Pacheco et al., 1992[7]
Change in Microaneurysm Count (mean ± SEM)10.3 ± 1.4 to 12.7 ± 1.45.6 ± 1.2 to 10.5 ± 1.3< 0.05 (for placebo group increase)Arauz-Pacheco et al., 1992[7]
Table 2: this compound in Diabetic Neuropathy - Key Clinical Trial Data
ParameterThis compound GroupPlacebo Groupp-valueStudy
Peripheral Neuropathy
Mean Vibration Perception ThresholdSignificant improvementNo significant changeNot specifiedScarpello et al., 1987[4]
Peroneal Motor Conduction VelocityNo significant changeNo significant changeNot specifiedUK/Scandinavian this compound Trial, 1992[8]
Sural Sensory Nerve Action Potential AmplitudeNo significant changeNo significant changeNot specifiedUK/Scandinavian this compound Trial, 1992[8]
Posterior Tibial Nerve Conduction Velocity (m/s, mean ± SD)34.5 ± 6.1 to 36.2 ± 6.8 (600 mg)35.3 ± 4.9 to 33.4 ± 4.0NSHerold et al., 1991[5]
Autonomic Neuropathy
Heart Rate Reaction to Standing (30:15 ratio)No deteriorationDeterioration observedNot specifiedUK/Scandinavian this compound Trial, 1992[8]
Heart Rate Variation (at rest)Trend towards improvement (at 6 months)No significant change0.06Sundkvist et al., 1991[9]
E/I RatioTrend towards improvement (at 6 months)No significant change0.06Sundkvist et al., 1991[9]

Experimental Protocols

Key Clinical Trial in Diabetic Retinopathy

Study: The effect of the aldose reductase inhibitor, this compound, on the progression of diabetic retinopathy (Arauz-Pacheco et al., 1992)[7]

  • Objective: To evaluate the effects of this compound on the progression of diabetic retinopathy.

  • Study Design: A double-masked, placebo-controlled clinical trial.

  • Participants: 62 patients with diabetes mellitus. 49 patients completed the study (26 in the this compound group and 23 in the placebo group).

  • Intervention: this compound (600 mg per day) or placebo.

  • Duration: 18 months.

  • Primary Outcome Measures: Progression of diabetic retinopathy as evaluated by the Early Treatment Diabetic Retinopathy Study (ETDRS) classification using seven-field stereo fundus photographs at baseline, 12, and 18 months.

  • Secondary Outcome Measures: Change in the number of microaneurysms.

Key Clinical Trials in Diabetic Neuropathy

Study: Effect of the aldose reductase inhibitor, this compound, on diabetic neuropathy (Scarpello et al., 1987)[4]

  • Objective: To study the effect of this compound on established peripheral and autonomic neuropathy in diabetic patients.

  • Study Design: A double-blind, parallel-group, placebo-controlled trial.

  • Participants: 30 diabetic patients.

  • Intervention: this compound or placebo for 16 weeks after a 4-week placebo run-in phase.

  • Outcome Measures: Vibration perception thresholds, heart rate responses to deep breathing, pulse and blood pressure changes on standing, and subjective scoring of neuropathic symptoms.

Study: Peripheral and autonomic nerve function in 259 diabetic patients with peripheral neuropathy treated with this compound (an aldose reductase inhibitor) or placebo for 18 months (United Kingdom/Scandinavian this compound Trial, 1992)[8]

  • Objective: To evaluate the potential of this compound to ameliorate diabetic neuropathy.

  • Study Design: A double-blind, placebo-controlled clinical trial.

  • Participants: 259 patients with diabetes mellitus and peripheral neuropathy.

  • Intervention: this compound (600 mg daily) or placebo.

  • Duration: 18 months.

  • Outcome Measures: Vibration perception thresholds, nerve conduction velocities (median, peroneal, and sural nerves), nerve action potential amplitudes, and heart rate reaction to standing (30:15 ratio).

Visualizing the Mechanisms and Workflows

Signaling Pathway: The Polyol Pathway and this compound's Site of Action

Polyol_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Complications Diabetic Retinopathy & Neuropathy Sorbitol->Complications Osmotic Stress Oxidative Stress Fructose Fructose AR->Sorbitol SDH->Fructose This compound This compound This compound->AR Inhibition Retinopathy_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (18 Months) cluster_assessment Assessment cluster_analysis Data Analysis P Patient Population (Diabetes Mellitus) I Inclusion/Exclusion Criteria Met P->I R Randomization I->R A0 Baseline Assessment (Fundus Photography) TG Treatment Group (this compound 600mg/day) R->TG PG Placebo Group R->PG A12 12-Month Follow-up A0->A12 A18 18-Month Follow-up A12->A18 DA Comparison of Retinopathy Progression (ETDRS Score) & Microaneurysm Count A18->DA Neuropathy_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 18 Months) cluster_assessment Assessment cluster_endpoints Endpoints Measured cluster_analysis Data Analysis P Patient Population (Diabetic Neuropathy) I Inclusion/Exclusion Criteria Met P->I R Randomization I->R A_base Baseline Assessment TG Treatment Group (this compound) R->TG PG Placebo Group R->PG A_follow Follow-up Assessments (e.g., 6, 12, 18 months) A_base->A_follow EP - Nerve Conduction Velocity - Vibration Perception Threshold - Autonomic Function Tests - Symptom Scores DA Comparison of Changes in Neuropathy Parameters A_follow->DA

References

Safety Operating Guide

Navigating the Safe Disposal of Ponalrestat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ponalrestat, a selective aldose reductase inhibitor. Adherence to these guidelines will help your institution remain compliant with safety regulations and foster a secure research environment.

This compound: Key Chemical and Safety Data

Understanding the fundamental properties of a chemical is the first step toward its safe management. Below is a summary of key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₁₇H₁₂BrFN₂O₃[]
Molecular Weight391.19 g/mol [2]
Solubility≥ 2.08 mg/mL in DMSO[2]
AppearancePowder/Crystalline Solid[][3]
Storage4°C, sealed storage, away from moisture[2]

According to its Safety Data Sheet (SDS), this compound may cause skin and eye irritation.[4] It is also noted to be toxic to aquatic life.[4] Therefore, it is imperative that this compound does not enter the regular waste stream or sanitary sewer systems.[5]

Core Principle: Professional Waste Disposal

The primary and most critical step in the disposal of this compound is to engage a licensed, professional waste disposal company.[5] Due to its chemical nature and potential hazards, this compound should be treated as a hazardous chemical waste. Laboratory personnel should not attempt to neutralize or dispose of this compound through conventional means such as drain or trash disposal.[5][6]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection and preparation of this compound for professional disposal.

1. Waste Minimization: Before beginning any experiment, plan to use the minimum amount of this compound necessary. This proactive approach, a core principle of green chemistry, is the most effective way to reduce waste generation.[7][8]

2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including safety glasses, gloves, and a lab coat.[5]

3. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[8][9] The container should be made of a material that does not react with the chemical.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible liquid waste container.[8] Do not mix this compound waste with other incompatible chemical wastes.[8][9] For instance, avoid mixing with strong oxidizing agents.[5]

  • Empty Containers: Any container that held this compound should be treated as hazardous waste unless triple-rinsed. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[8]

4. Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic to aquatic life").[7]

5. Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[7][9] This area should be away from general lab traffic and incompatible materials. Ensure the containers are kept closed except when adding waste.[7][9]

6. Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[7]

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound is visualized in the diagram below. This workflow emphasizes the decision-making process and procedural steps required for safe handling from the point of generation to final disposal.

Ponalrestat_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Container Management cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect Solid Waste in Designated Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container waste_type->liquid_waste Liquid labeling Label Container: 'Hazardous Waste - this compound' solid_waste->labeling liquid_waste->labeling seal Securely Seal Container labeling->seal storage Store in Designated Satellite Accumulation Area seal->storage ehs_contact Contact EHS or Licensed Waste Disposal Company storage->ehs_contact disposal Professional Disposal ehs_contact->disposal

References

Essential Safety and Handling of Ponalrestat for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Ponalrestat is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound, an aldose reductase inhibitor, should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) from L-K-T Laboratories, Inc. indicates it is not classified as a hazardous substance or mixture, it may be harmful if inhaled, absorbed through the skin, or swallowed, and can cause irritation to the respiratory tract, skin, and eyes.[1] Therefore, treating this compound as a potentially potent compound and adhering to stringent safety protocols is a critical risk mitigation strategy.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended, especially when handling the pure compound. Nitrile gloves offer good to excellent resistance against common solvents for this compound, such as DMSO and ethanol.[2][3][4][5] Gloves should be changed immediately if contamination occurs.
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against dust particles and potential splashes of solutions containing this compound.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and personal clothing.
Respiratory Protection N95 Respirator or equivalentRecommended when handling this compound powder outside of a containment system (e.g., fume hood) to prevent inhalation.
Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Engineering Controls:

  • Ventilation: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound, clearly labeled to indicate the presence of a potent compound.

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Use an analytical balance inside the fume hood. Handle the powder carefully to avoid generating dust.

  • Solubilization: If preparing a solution, add the solvent to the weighed this compound powder slowly and carefully within the fume hood. This compound is soluble in DMSO and ethanol.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1]
Eye Contact Rinse eyes cautiously with water for several minutes as a precaution.[1]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, bench paper, and weighing papers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

Disposal Procedure: All waste streams containing this compound must be disposed of through the institution's hazardous waste management program.[6][7][8][9] Ensure that all waste containers are properly labeled with the chemical name and hazard information.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

Ponalrestat_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) B Prepare workspace in fume hood A->B C Weigh this compound powder B->C D Prepare this compound solution C->D E Decontaminate workspace and equipment D->E F Segregate and label all waste E->F G Remove PPE F->G I Store hazardous waste in designated area F->I H Wash hands thoroughly G->H J Arrange for institutional hazardous waste pickup I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.